In-Depth Technical Guide: Synthesis of (2-(Phenoxycarbonyl)phenyl)boronic Acid
Executive Summary (2-(Phenoxycarbonyl)phenyl)boronic acid (CAS: 2211934-51-7) is a specialized ortho-substituted arylboronic acid that has emerged as a high-efficiency organocatalyst for the Beckmann rearrangement .[1] U...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-(Phenoxycarbonyl)phenyl)boronic acid (CAS: 2211934-51-7) is a specialized ortho-substituted arylboronic acid that has emerged as a high-efficiency organocatalyst for the Beckmann rearrangement .[1] Unlike traditional acid-mediated pathways requiring harsh conditions, this catalyst enables the conversion of oximes to amides under ambient conditions, leveraging a unique intramolecular B–O coordination.[1]
This guide details the "Gold Standard" synthesis pathway , prioritizing regiochemical fidelity and functional group tolerance. We utilize a modular approach: esterification of a 2-halobenzoic acid precursor followed by Palladium-catalyzed Miyaura borylation and controlled hydrolysis.[1] This route avoids the pitfalls of direct boronic acid esterification, such as boroxine formation and protodeboronation.[1]
Strategic Retrosynthesis
The synthesis is designed to install the sensitive boronic acid moiety after the formation of the phenyl ester. This prevents the boronic acid from interfering with the esterification coupling reagents.
Charge an oven-dried round-bottom flask with 2-iodobenzoic acid (24.8 g, 100 mmol) and phenol (10.3 g, 110 mmol) in DCM (250 mL).
Cool the reaction mixture to 0 °C in an ice bath.
Add DMAP (1.22 g, 10 mmol).
Add DCC (22.7 g, 110 mmol) portion-wise over 15 minutes. Note: A white precipitate (dicyclohexylurea, DCU) will form immediately.[1]
Allow the mixture to warm to room temperature (RT) and stir for 12 hours.
Workup: Filter off the DCU precipitate. Wash the filtrate with 1M HCl (2 x 100 mL), saturated NaHCO₃ (2 x 100 mL), and brine.
Dry over MgSO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc 95:5) to yield Phenyl 2-iodobenzoate as a white solid/oil.[1]
Stage 2: Miyaura Borylation (Formation of Bpin Ester)
Objective: Install the boron moiety using a Palladium-catalyzed cross-coupling.[1]
In a glovebox or under Argon flow, combine Phenyl 2-iodobenzoate (16.2 g, 50 mmol),
(14.0 g, 55 mmol), KOAc (14.7 g, 150 mmol), and Pd(dppf)Cl₂ (1.2 g, 1.5 mmol) in a Schlenk flask.
Add degassed DMSO (150 mL).
Heat the mixture to 80 °C for 4–6 hours. Monitor by TLC or LC-MS for disappearance of the iodide.[1]
Workup: Cool to RT. Dilute with Ethyl Acetate (300 mL) and wash thoroughly with water (3 x 100 mL) to remove DMSO.[1] Wash with brine.[1]
Dry over Na₂SO₄ and concentrate.
Purify via silica gel chromatography (Hexanes/EtOAc 90:10).
Critical Checkpoint: Ensure the product is the Bpin ester and not the protodeboronated byproduct (phenyl benzoate).
Yield Target: >85%.
Stage 3: Deprotection to (2-(Phenoxycarbonyl)phenyl)boronic acid
Objective: Hydrolyze the pinacol ester without hydrolyzing the phenyl ester.[1] Standard basic hydrolysis (NaOH) is forbidden here as it will cleave the phenoxy group.[1] We use the mild oxidative cleavage method.[1]
Stir vigorously at Room Temperature for 12–24 hours. The reaction mixture may become cloudy.[1]
Workup: Filter any insoluble solids. Evaporate the acetone under reduced pressure.
Extract the aqueous residue with Ethyl Acetate (3 x 50 mL).
Wash the combined organics with dilute sodium thiosulfate (to remove excess iodine species) and then brine.
Dry over Na₂SO₄ and concentrate to a minimum volume.
Crystallization: Precipitate the product by adding Hexanes or Pentane.[1] Filter the white solid.[1]
Final Product: (2-(Phenoxycarbonyl)phenyl)boronic acid.[1][]
Analytical Data & Validation
To ensure the integrity of the synthesized catalyst, compare your data against these expected values.
Metric
Expected Value / Observation
Diagnostic Feature
Physical State
White powder or crystals
Melting Point: ~150–152 °C
¹H NMR (CDCl₃/DMSO-d₆)
7.1–8.2 ppm (Aromatic region)
Look for 9 aromatic protons (4 from benzoic part, 5 from phenoxy).[1]
¹¹B NMR
~30 ppm (Broad singlet)
Confirm tricoordinate boron; absence of sharp Bpin peak (~31-34 ppm).[1]
Mass Spec
[M-H]⁻ or dimer peaks
Boronic acids often fly as boroxines (trimers) in MS.[1]
Purity Check
HPLC > 95%
Ensure absence of phenyl benzoate (protodeboronation impurity).
Mechanistic Context: Why This Molecule?
The (2-(Phenoxycarbonyl)phenyl)boronic acid is not just a reagent; it is a bifunctional catalyst .[1] In the Beckmann rearrangement, the boron atom acts as a Lewis acid to activate the oxime hydroxyl group, while the ortho-phenoxycarbonyl group acts as an internal Lewis base or nucleophile, facilitating the rearrangement via a cyclic intermediate.[1]
Catalytic Activation Cycle
The diagram below illustrates the active role of the boronic acid moiety.
Caption: The boronic acid forms a transient covalent bond with the oxime, lowering the activation energy for the rearrangement.
References
Mo, X.; Morgan, T. D. R.; Ang, H. T.; Hall, D. G. "Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions." Journal of the American Chemical Society, 2018 , 140(15), 5264–5271.[1] [1]
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1] Chemical Reviews, 1995 , 95(7), 2457–2483.[1]
Hall, D. G. Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, 2nd Ed.; Wiley-VCH: Weinheim, 2011 .[1] [1]
Physicochemical Profiling and Catalytic Dynamics of (2-(Phenoxycarbonyl)phenyl)boronic Acid
Executive Summary (2-(Phenoxycarbonyl)phenyl)boronic acid (CAS 2211934-51-7) has emerged as a transformative organocatalyst in modern synthetic chemistry. Developed by the Hall Group, this compound enables the direct, ch...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-(Phenoxycarbonyl)phenyl)boronic acid (CAS 2211934-51-7) has emerged as a transformative organocatalyst in modern synthetic chemistry. Developed by the Hall Group, this compound enables the direct, chemoselective activation of oxime N–OH bonds to facilitate the Beckmann rearrangement under ambient conditions[1][2]. Unlike traditional methods that rely on harsh, stoichiometric strong acids (e.g., sulfuric acid) or elevated temperatures, this boronic acid derivative operates efficiently at a mere 5 mol % loading[1][3].
This technical whitepaper provides an in-depth analysis of the physical properties, solubility profile, and mechanistic causality of (2-(Phenoxycarbonyl)phenyl)boronic acid, offering drug development professionals and synthetic chemists a comprehensive guide to deploying this catalyst in complex molecule synthesis.
Physicochemical Properties and Structural Rationale
The efficacy of (2-(Phenoxycarbonyl)phenyl)boronic acid is intrinsically linked to its molecular architecture. The presence of the ortho-phenoxycarbonyl group adjacent to the boronic acid moiety is not coincidental; it provides a crucial stereoelectronic environment necessary for its catalytic activity[2].
Quantitative Data Summary
The following table synthesizes the core physical and chemical properties of the catalyst[4].
Property
Value
Rationale / Implication
Chemical Name
(2-(Phenoxycarbonyl)phenyl)boronic acid
Contains both a Lewis acidic boron center and an electrophilic ester.
CAS Number
2211934-51-7
Standard identifier for procurement and safety tracking.
Molecular Formula
C₁₃H₁₁BO₄
Dictates the balance of hydrophobic and hydrophilic domains.
Molecular Weight
242.04 g/mol
Relatively low molecular weight, ensuring high atom economy in catalytic loading.
Melting Point
150–152 °C
Indicates a stable crystalline lattice; handled as a stable powder at room temperature.
Storage Temp
2–8 °C
Refrigeration preserves the integrity of the boronic acid against slow dehydration to boroxines.
Predicted Density
1.29 ± 0.1 g/cm³
Standard for functionalized aromatic boronic acids.
Solubility Profile
Understanding the solubility of (2-(Phenoxycarbonyl)phenyl)boronic acid is critical for reaction design.
Aqueous Solubility: Poor. The bulky, lipophilic phenoxy group significantly reduces water solubility compared to simple phenylboronic acid. However, the catalyst is highly tolerant of trace water in organic solvents, eliminating the need for exhaustive solvent drying[1].
Organic Solvent Solubility: Excellent in polar aprotic and polar protic solvents. The compound is highly soluble in Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Nitromethane (MeNO₂), and 2,2,2-Trifluoroethanol (TFE).
Causality in Solvent Selection: The Beckmann rearrangement utilizing this catalyst is typically performed in a polar solvent mixture (e.g., MeNO₂/TFE). The polarity stabilizes the ionic transition states during the unimolecular rearrangement, while the solubility profile ensures the catalyst remains fully homogenous throughout the reaction[1][2].
Mechanistic Insights: The Catalytic Cycle
The true innovation of (2-(Phenoxycarbonyl)phenyl)boronic acid lies in its self-sufficient catalytic cycle when paired with the additive perfluoropinacol.
The Role of Perfluoropinacol
The addition of perfluoropinacol is not a passive choice; it is a mechanistic necessity. According to ¹¹B NMR spectroscopic studies, perfluoropinacol reacts with the boronic acid to form a transient, highly electrophilic boronic ester[2][3]. This intermediate serves as an internal Lewis acid, activating the ortho-carboxyester. This activation significantly lowers the activation energy for the initial, rate-limiting transesterification step between the precatalyst and the oxime substrate[2].
Transesterification and Rearrangement
Isotope labeling (¹⁸O) studies validate that the boronyl moiety plays an active, essential role in both the transesterification and the subsequent unimolecular Beckmann rearrangement[1][2]. The reaction proceeds without self-propagating mechanisms, avoiding dimerized side products and ensuring high chemoselectivity[1].
Catalytic cycle of the organocatalytic Beckmann rearrangement using the boronic acid system.
To ensure reproducibility and scientific integrity, the following protocol outlines the setup for the chemoselective activation of oxime N–OH bonds. This protocol is designed to be self-validating: the visual and chromatographic changes directly confirm the progression of the specific mechanistic steps outlined above.
Step-by-Step Workflow
Catalyst and Additive Preparation:
Action: Weigh 5 mol % of (2-(Phenoxycarbonyl)phenyl)boronic acid and 5 mol % of perfluoropinacol into a reaction vial.
Causality: Equimolar amounts of catalyst and additive are required to form the active electrophilic boronic ester in situ[2].
Solvent Introduction:
Action: Add a polar solvent mixture (typically Nitromethane and 2,2,2-Trifluoroethanol in a 1:1 ratio) to achieve a substrate concentration of 0.2 M.
Causality: TFE provides hydrogen-bond donation to stabilize the leaving group during rearrangement, while MeNO₂ ensures complete solubility of the lipophilic phenoxy-catalyst[1]. Exhaustive drying is unnecessary as the system tolerates trace water[1].
Substrate Addition:
Action: Introduce 1.0 equivalent of the oxime substrate (diaryl, aryl-alkyl, or dialkyl) to the stirring solution at ambient temperature (20–25 °C)[1][5].
Causality: Ambient conditions prevent the thermal degradation of sensitive functional groups (e.g., free alcohols, nitriles) that would otherwise decompose under traditional harsh Beckmann conditions[1][5].
Reaction Monitoring:
Action: Stir the mixture open to the air or under a loose cap. Monitor the conversion via TLC or LC-MS.
Causality: The formation of the acyl oxime intermediate and its subsequent rearrangement is unimolecular and rapid[5]. Complete consumption of the oxime typically occurs within 2 to 12 hours depending on steric hindrance.
Quenching and Isolation:
Action: Concentrate the reaction mixture under reduced pressure. Purify directly via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).
Causality: The organocatalyst and perfluoropinacol are easily separated from the highly polar amide product due to their distinct retention factors (Rf).
Standard experimental workflow for the ambient organocatalytic Beckmann rearrangement.
Conclusion
(2-(Phenoxycarbonyl)phenyl)boronic acid represents a paradigm shift in organocatalysis. By leveraging the unique stereoelectronic properties of the phenoxy ester and the Lewis acidity of the boron center, it bypasses the need for harsh reagents in the Beckmann rearrangement[1]. Its solubility profile in polar organic mixtures, combined with its tolerance for ambient moisture, makes it an exceptionally robust tool for drug development professionals synthesizing complex, functionalized amides[1][2].
References
Mo, X., Morgan, T. D. R., Ang, H. T., & Hall, D. G. (2018). Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions. Journal of the American Chemical Society, 140(15), 5264-5271. Available at:[Link]
Ortho-Substituted Phenylboronic Acids: Steric Control, Stability, and Synthetic Utility
[1] Executive Summary: The "Jack-in-the-Box" Effect Ortho-substituted phenylboronic acids (PBAs) represent a dichotomy in organoboron chemistry. The substituent at the 2-position acts as a "Jack-in-the-box" spring: it in...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary: The "Jack-in-the-Box" Effect
Ortho-substituted phenylboronic acids (PBAs) represent a dichotomy in organoboron chemistry. The substituent at the 2-position acts as a "Jack-in-the-box" spring: it introduces necessary steric bulk or coordinating atoms that define biological specificity (e.g., in benzoxaborole drugs) but simultaneously destabilizes the C-B bond, leading to rapid protodeboronation.
For the drug development professional, mastering ortho-PBAs is not about avoiding them but about controlling their kinetic release. This guide synthesizes the mechanistic causes of their instability with field-proven protocols to harness their reactivity.
Mechanistic Insights: The Ortho-Substituent Paradox
The reactivity of ortho-PBAs is governed by two competing forces: Steric Inhibition of Substitution and Intramolecular Catalysis .
The Stability Spectrum
Unlike para-substituted isomers, ortho-PBAs do not follow simple Hammett correlations.
Steric Bulk (Methyl, Isopropyl): Generally increases stability against hydrolysis by blocking nucleophilic attack of water/base at the boron center (retarding the formation of the tetrahedral boronate anion
).
Heteroatoms (Fluoro, Alkoxy, Amino): Often decrease stability.
The Ortho-Fluoro Effect: Contrary to steric expectations, o-fluorophenylboronic acid is highly acidic and unstable. The fluorine atom acts as a hydrogen-bond acceptor for the boronic acid hydroxyl group (B-O-H···F), locking the molecule in a conformation that increases the Lewis acidity of the boron center, accelerating hydrolysis [1].
The 2-Pyridyl Problem: 2-Pyridineboronic acid is notoriously unstable due to a specific base-catalyzed pathway (Perrin mechanism) or zwitterionic fragmentation, where the pyridyl nitrogen promotes rapid C-B bond cleavage [2].
Visualization: Protodeboronation Pathways
The following diagram illustrates the decision matrix for stability based on the ortho-substituent nature.
Figure 1: Mechanistic divergence in protodeboronation. Steric bulk retards hydrolysis (Kuivila), while coordinating ortho-groups accelerate it (Perrin).
When using ortho-PBAs in Suzuki-Miyaura Coupling (SMC), the rate of transmetallation (
) must exceed the rate of protodeboronation ().
Protocol A: The "Buchwald" Standard for Steric Bulk
For ortho-methyl or ortho-alkoxy PBAs, standard Pd ligands fail because they cannot accommodate the steric bulk during transmetallation.
The System:
Catalyst: Pd(OAc)₂ + SPhos (or XPhos for extreme bulk).
Why: SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) provides a unique "pocket." The ortho-methoxy groups on the ligand biaryl backbone interact with the Pd center, stabilizing the monoligated Pd(0) species and facilitating the entry of the hindered boronic acid [3].
Solvent: Toluene/Water (10:1). Note: A biphasic system is crucial for dissolving the inorganic base while keeping the organic reactants in the toluene phase.
Cycle: Heat to 100°C for 2-4 hours.
Checkpoint: If conversion is <50% after 1 hour, add a second portion of ortho-PBA (0.5 equiv). The first portion likely sacrificed itself to protodeboronation.
Protocol B: The "Slow-Release" Strategy for Unstable Heterocycles
For 2-pyridineboronic acid derivatives, direct coupling is often impossible due to rapid decomposition.
The System:MIDA Boronates (Burke's Reagent).
Mechanism: N-Methyliminodiacetic acid (MIDA) forms a rigid bicyclic cage around the boron, hybridizing it to sp3. This shuts down protodeboronation. Under basic aqueous conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate matching the catalytic cycle [4].[1]
Step-by-Step Methodology:
Substrate: Use 2-pyridyl MIDA boronate instead of the free acid.
Conditions: Pd(OAc)₂ / XPhos.
Base: K₃PO₄ (3.0 equiv) in Dioxane/H₂O (5:1).
Temperature: 60°C. Crucial: Do not overheat. The release rate of the active species is temperature-dependent.
Application: Benzoxaboroles in Drug Discovery[1][5]
Ortho-substitution is the structural foundation of Benzoxaboroles (e.g., Tavaborole, Crisaborole), a class of boron-containing anti-infectives.
Synthesis via Ortho-Formyl Activation
The synthesis of benzoxaboroles relies on the reaction of ortho-formyl or ortho-hydroxymethyl phenylboronic acids.
Reaction Scheme:
Key Insight: The formation of the oxaborole ring is thermodynamically driven by the release of ring strain upon moving from a trigonal planar sp2 boron to a tetrahedral sp3 boron-anion intermediate.[2] This makes benzoxaboroles significantly better Lewis acids (pKa ~7.3) compared to their open-chain counterparts (pKa ~8.8) [5].
Sugar Sensing (The Diol Trap)
Because of the strained 5-membered ring, benzoxaboroles exhibit exceptionally high affinity for cis-diols (sugars, ribonucleosides).
Data Comparison: Binding Constants (
)
Compound
Ortho-Substituent
Affinity for Glucose (pH 7.4)
Affinity for Fructose (pH 7.4)
Phenylboronic Acid
-H
110
4,370
Benzoxaborole
-CH2-O- (Cyclic)
450
12,000
o-Fluorophenylboronic Acid
-F
280
6,100
Table 1: Enhanced diol binding of benzoxaboroles compared to standard PBAs [6].
Workflow Optimization Diagram
Use this flowchart to select the correct experimental setup for your specific ortho-PBA.
Figure 2: Operational workflow for selecting coupling conditions based on substituent stability.
References
Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis." Journal of the American Chemical Society. Link
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles and Heteroaryl Derivatives." Journal of the American Chemical Society. Link
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of 2-Pyridylboronic Acid Derivatives." Accounts of Chemical Research. Link
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). "A General Solution for the 2-Pyridyl Problem." Journal of the American Chemical Society. Link
Adamczyk-Woźniak, A., et al. (2015). "Benzoxaboroles – Old compounds with new applications." Journal of Organometallic Chemistry. Link
Dowlut, M., & Hall, D. G. (2006). "An Improved Class of Sugar-Binding Boronic Acids, Soluble and Capable of Complexing Glycosides in Neutral Water." Journal of the American Chemical Society. Link
(2-(Phenoxycarbonyl)phenyl)boronic Acid: A Comprehensive Technical Guide for Advanced Organic Synthesis and Drug Discovery
Abstract This technical guide provides an in-depth exploration of (2-(Phenoxycarbonyl)phenyl)boronic acid, a versatile reagent with significant applications in modern organic synthesis and medicinal chemistry. The guide...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth exploration of (2-(Phenoxycarbonyl)phenyl)boronic acid, a versatile reagent with significant applications in modern organic synthesis and medicinal chemistry. The guide details its chemical identifiers, physicochemical properties, and a validated synthesis protocol. A primary focus is placed on its role as a highly efficient organocatalyst in the Beckmann rearrangement, with a comprehensive experimental workflow provided. Furthermore, this guide elucidates the broader utility of this compound and its structural class in cross-coupling reactions and as a scaffold in drug discovery programs. The content is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to effectively utilize this valuable synthetic building block.
Introduction: The Emergence of Ortho-Substituted Phenylboronic Acids
Phenylboronic acids have long been established as indispensable tools in organic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] Their stability, low toxicity, and diverse reactivity have made them staples in the synthesis of complex organic molecules.[2] In recent years, there has been a growing interest in the unique properties and applications of substituted phenylboronic acids, particularly those bearing functional groups at the ortho position. These substituents can exert profound electronic and steric effects, leading to novel reactivity and selectivity.
(2-(Phenoxycarbonyl)phenyl)boronic acid has emerged as a prominent example of such a tailored reagent. The presence of the ortho-phenoxycarbonyl group not only modifies the Lewis acidity of the boronic acid moiety but also enables unique catalytic cycles, as will be discussed in detail. This guide aims to provide a comprehensive overview of this compound, from its fundamental properties to its advanced applications, thereby serving as a valuable resource for the scientific community.
Compound Identification and Physicochemical Properties
A clear and unambiguous identification of a chemical entity is paramount for reproducible scientific research. The key identifiers and physicochemical properties of (2-(Phenoxycarbonyl)phenyl)boronic acid are summarized in the table below.
Soluble in most polar organic solvents; poorly soluble in hexanes and carbon tetrachloride.[1] Specific solubility data for this compound is not widely published, but general trends for phenylboronic acids suggest solubility can be enhanced in the presence of diols or by adjusting the pH.
Note on Stability: Boronic acids have a tendency to undergo dehydration to form cyclic anhydrides (boroxines).[1] Therefore, storage in a dry, cool environment is crucial to maintain the integrity of the compound.
Synthesis of (2-(Phenoxycarbonyl)phenyl)boronic Acid
The synthesis of (2-(Phenoxycarbonyl)phenyl)boronic acid can be achieved through a two-step process starting from the commercially available 2-carboxyphenylboronic acid. The key transformation is the esterification of the carboxylic acid with phenol.
Synthetic Workflow
Caption: Synthetic route to (2-(Phenoxycarbonyl)phenyl)boronic acid.
Experimental Protocol: Esterification of 2-Carboxyphenylboronic Acid
This protocol describes a general procedure for the esterification of a carboxylic acid with a phenol, which can be adapted for the synthesis of the title compound.
Materials:
2-Carboxyphenylboronic acid
Phenol
Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Dichloromethane (DCM), anhydrous
Ethyl acetate
Hexane
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-carboxyphenylboronic acid (1.0 eq) and phenol (1.1 eq) in anhydrous DCM.
Addition of Coupling Agents: To the stirred solution, add DMAP (0.1 eq) followed by the portion-wise addition of DCC (1.1 eq) at 0 °C (ice bath).
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filter cake with a small amount of DCM.
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford (2-(Phenoxycarbonyl)phenyl)boronic acid.
Causality Behind Experimental Choices:
Anhydrous Conditions: The use of anhydrous solvent and an inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate and the boronic acid itself.
DCC/DMAP: This combination is a widely used and effective coupling system for forming esters from carboxylic acids and alcohols/phenols. DCC activates the carboxylic acid, while DMAP acts as a nucleophilic catalyst.
Aqueous Work-up: The washing steps are essential to remove unreacted starting materials, coupling reagents, and byproducts. The sodium bicarbonate wash specifically removes any remaining acidic components.
Spectroscopic Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. Below are the expected spectroscopic data for (2-(Phenoxycarbonyl)phenyl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the phenyl and phenoxy rings, as well as a broad singlet for the B(OH)₂ protons. The protons on the phenyl ring attached to the boron will likely appear as complex multiplets due to their coupling patterns. The phenoxy group protons will also present as multiplets.
¹³C NMR: The carbon NMR spectrum will display signals for all 13 carbon atoms. The carbonyl carbon of the ester will appear at a characteristic downfield shift (typically ~165-175 ppm). The carbon atom attached to the boron will also have a characteristic chemical shift.
¹¹B NMR: The boron-11 NMR spectrum is a powerful tool for characterizing boronic acids. A signal in the range of 28-34 ppm (relative to BF₃·OEt₂) is indicative of a trigonal planar boronic acid.[4]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected peaks include:
A broad O-H stretching band for the boronic acid hydroxyl groups (around 3200-3500 cm⁻¹).
A strong C=O stretching band for the ester carbonyl group (around 1700-1750 cm⁻¹).
C-O stretching bands for the ester and ether linkages.
Aromatic C-H and C=C stretching bands.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition. The mass spectrum may also show fragmentation patterns characteristic of the loss of the phenoxy group or the boronic acid moiety.
Applications in Organic Synthesis
(2-(Phenoxycarbonyl)phenyl)boronic acid is a valuable tool in the synthetic chemist's arsenal, primarily due to its efficacy as an organocatalyst and its potential as a building block in cross-coupling reactions.
Organocatalytic Beckmann Rearrangement
A key application of (2-(Phenoxycarbonyl)phenyl)boronic acid is its use as a catalyst in the Beckmann rearrangement of oximes to amides.[5][6] This reaction is of significant industrial and academic importance for the synthesis of amides, which are fundamental components of many pharmaceuticals and materials.
Causality of Catalytic Activity: The ortho-phenoxycarbonyl group plays a crucial role in the catalytic cycle. It is believed to act as an internal Lewis acid activator, facilitating the key steps of the rearrangement under mild conditions.[7] The addition of perfluoropinacol as a co-catalyst further enhances the electrophilicity of the boron center, accelerating the reaction.[6]
Materials:
Oxime substrate
(2-(Phenoxycarbonyl)phenyl)boronic acid (5 mol%)
Perfluoropinacol (10 mol%)
Polar solvent mixture (e.g., acetonitrile/water)
Ethyl acetate
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous magnesium sulfate
Procedure:
Reaction Setup: To a vial, add the oxime (1.0 eq), (2-(Phenoxycarbonyl)phenyl)boronic acid (0.05 eq), and perfluoropinacol (0.10 eq).
Solvent Addition: Add the polar solvent mixture (e.g., acetonitrile/water, 9:1 v/v) to achieve a desired concentration (e.g., 0.1 M).
Reaction: Stir the reaction mixture at ambient temperature for the required time (typically 1-24 hours), monitoring by TLC.
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude amide product by flash column chromatography on silica gel.
Caption: Simplified catalytic cycle for the Beckmann rearrangement.
Suzuki-Miyaura Cross-Coupling Reactions
While its role as a catalyst is prominent, (2-(Phenoxycarbonyl)phenyl)boronic acid can also serve as a coupling partner in Suzuki-Miyaura reactions.[1] This allows for the introduction of the phenoxycarbonylphenyl moiety into various organic molecules, creating complex biaryl structures that are prevalent in pharmaceuticals and functional materials.[8]
Causality of Reactivity: The general mechanism of the Suzuki-Miyaura reaction involves the oxidative addition of an organohalide to a palladium(0) catalyst, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[9] The presence of the ortho-ester group can influence the reaction rate and selectivity through both electronic and steric effects.
Role in Drug Discovery and Development
Boron-containing compounds, particularly boronic acids, have gained significant traction in medicinal chemistry.[2] The ability of the boronic acid moiety to form reversible covalent bonds with diols, such as those found in carbohydrates and certain amino acid side chains, has been exploited in the design of enzyme inhibitors and sensors.[10]
The drug Bortezomib (Velcade®), a dipeptidyl boronic acid, is a prime example of the therapeutic potential of this class of compounds. It is a proteasome inhibitor used in the treatment of multiple myeloma.[11]
Relevance of Ortho-Ester Phenylboronic Acids: The introduction of an ortho-ester group, as in (2-(Phenoxycarbonyl)phenyl)boronic acid, offers several advantages in drug design:
Modulation of Physicochemical Properties: The ester group can be used to fine-tune properties such as solubility, lipophilicity, and metabolic stability.
Prodrug Strategies: The ester can be designed to be cleavable in vivo, releasing a more active carboxylic acid-containing drug at the target site.[12]
Targeted Interactions: The ortho substitution pattern provides a rigid scaffold that can be further functionalized to achieve specific interactions with biological targets.
While specific drug candidates based on (2-(Phenoxycarbonyl)phenyl)boronic acid are not yet in the public domain, the underlying structural motif is of great interest to medicinal chemists for the development of novel therapeutics.
Conclusion
(2-(Phenoxycarbonyl)phenyl)boronic acid is a multifaceted compound with significant utility in modern chemical research. Its well-defined structure and predictable reactivity make it a reliable tool for both catalysis and molecular construction. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently incorporate this reagent into their synthetic strategies. As the fields of organocatalysis and medicinal chemistry continue to evolve, it is anticipated that the applications of (2-(Phenoxycarbonyl)phenyl)boronic acid and related structures will continue to expand, leading to the development of more efficient synthetic methods and novel therapeutic agents.
References
Mo, X., et al. (2018). Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions. Journal of the American Chemical Society, 140(15), 5264–5271. [Link]
Mo, X., et al. (2018). Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions. PubMed. [Link]
Fernandes, G. F. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
Wuts, P. G. M. (1999). Synthetic Applications of Ortho Esters. Pure and Applied Chemistry, 71(3), 415-421.
Mo, X., et al. (2018). Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions. Organic Chemistry Portal. [Link]
Smith, J. G., & Jones, A. B. (2011). Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. The Journal of Organic Chemistry, 76(12), 4857-4865.
Nowak, I., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2384-2393. [Link]
Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
Royal Society of Chemistry. (2012). p-Ethoxycarbonylphenylboronic acid - Supplementary Information. [Link]
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
Li, Y., et al. (2023). Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. International Journal of Molecular Sciences, 24(11), 9553. [Link]
Google Patents. (1985). EP0139252A2 - Esterification of carboxylic acids containing phenol groups.
Singh, I., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(30), 3635-3656.
Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2533. [Link]
Al-Amiery, A. A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [Link]
Synthesis and derivatization of phenol from arylboronic acids. (2023). ResearchGate. [Link]
Ishihara, K., & Yamamoto, H. (2011). Mild and Selective Boronic Acid Catalyzed 1,3-Transposition of Allylic Alcohols and Meyer–Schuster Rearrangement of Propargylic Alcohols. Synfacts, 2011(07), 0782-0782.
Wang, Y., et al. (2017). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 7(59), 37053-37056. [Link]
James, T. D., & Phillips, M. D. (2014). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Journal of the American Chemical Society, 136(5), 2094–2101.
Li, G., et al. (2015).
Silva, F. V. M., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chemistry Proceedings, 14(1), 105. [Link]
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
Wang, Y., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 694856. [Link]
chemrevise. (2021). 7. Mass spectra and IR. [Link]
Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
Al-Amiery, A. A., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2220084. [Link]
The Role of Phenoxycarbonyl Groups in Boronic Acid Reactivity: A New Paradigm in Organocatalysis
Executive Summary Boronic acid catalysis (BAC) has fundamentally transformed organic synthesis, providing mild, atom-economical alternatives to traditional stoichiometric activation. While boronic acids are universally r...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Boronic acid catalysis (BAC) has fundamentally transformed organic synthesis, providing mild, atom-economical alternatives to traditional stoichiometric activation. While boronic acids are universally recognized for their utility in transition-metal-catalyzed cross-couplings, their ability to form reversible covalent bonds with hydroxyl groups has established them as potent organocatalysts[1]. A breakthrough in this domain is the strategic functionalization of phenylboronic acids with ortho-phenoxycarbonyl groups. This specific structural motif engineers a bifunctional catalyst capable of driving complex, thermodynamically demanding reactions—such as the Beckmann rearrangement—under completely ambient conditions[2]. This whitepaper dissects the mechanistic causality, quantitative advantages, and self-validating experimental workflows associated with phenoxycarbonyl-modulated boronic acid reactivity.
Mechanistic Foundations: The Phenoxycarbonyl Advantage
The classical Beckmann rearrangement of oximes to amides typically requires harsh Brønsted or Lewis acids (e.g., H₂SO₄, polyphosphoric acid) at elevated temperatures, which severely limits its utility in late-stage pharmaceutical synthesis where sensitive functional groups are present[3]. The introduction of 2-phenoxycarbonylphenylboronic acid as a catalyst circumvents these limitations through a novel, fully catalytic, non-self-propagating mechanism[4].
The reactivity of the phenoxycarbonyl group is governed by three critical mechanistic pillars:
Internal Lewis Acid Activation: The boron center coordinates directly to the carbonyl oxygen of the ortho-phenoxycarbonyl group, significantly enhancing the ester's electrophilicity[4].
Electrophilicity Enhancement via Additives: The introduction of perfluoropinacol is a deliberate experimental choice. It forms a transient boronic ester with the precatalyst. The highly electron-withdrawing perfluoroalkyl groups increase the Lewis acidity of the boron center, which in turn strongly activates the adjacent phenoxycarbonyl group to accelerate the rate-limiting transesterification step[4].
The Dual Role of Phenol: The choice of a phenoxy group over a simple alkoxy group is the linchpin of the catalytic cycle. During transesterification with the oxime, phenol acts as a highly competent leaving group, generating a reactive acyl oxime intermediate[2]. Following the unimolecular Beckmann rearrangement, an imidoyl ester is formed. The previously released phenol then acts as a nucleophile, cleaving the imidoyl ester to release the final amide product and perfectly regenerating the 2-phenoxycarbonylphenylboronic acid catalyst[2].
Caption: Catalytic cycle of 2-phenoxycarbonylphenylboronic acid in Beckmann rearrangement.
Quantitative Analysis: Phenoxycarbonyl BAC vs. Traditional Methods
The integration of the phenoxycarbonyl group shifts the reaction from a brute-force stoichiometric process to an elegant, ambient-temperature catalytic cycle. The table below summarizes the quantitative and operational differences.
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Each step includes a specific analytical checkpoint to verify the causality of the chemical transformations.
Caption: Step-by-step experimental workflow for the organocatalytic Beckmann rearrangement.
Step-by-Step Methodology
Step 1: Catalyst Activation
Action: In a dry 10 mL reaction vial equipped with a magnetic stir bar, add 2-phenoxycarbonylphenylboronic acid (0.05 mmol, 5 mol%) and perfluoropinacol (0.05 mmol, 5 mol%).
Causality: Mixing these two reagents prior to substrate addition ensures the formation of the highly electrophilic boronic ester, which is required to activate the phenoxycarbonyl group[4].
Self-Validation Checkpoint: An aliquot analyzed via ¹¹B NMR will show a distinct chemical shift confirming the transition from a free boronic acid to the perfluoropinacol boronic ester.
Step 2: Substrate Addition
Action: Add the targeted oxime substrate (1.0 mmol) to the vial.
Causality: The oxime nitrogen-hydroxyl (N-OH) bond is chemoselectively targeted by the activated phenoxycarbonyl group for transesterification[2].
Step 3: Solvent Introduction and Reaction Execution
Action: Dissolve the mixture in 2.0 mL of a polar solvent mixture (e.g., Nitromethane/Hexafluoroisopropanol) and stir at ambient temperature.
Causality: A polar solvent stabilizes the ionic transition states (nitrilium ion pair) formed during the unimolecular rearrangement[4].
Self-Validation Checkpoint: Monitor the reaction via LC-MS. The successful transesterification is validated by the transient appearance of the acyl oxime intermediate mass and the detection of free phenol in the solvent matrix.
Step 4: Quenching and Product Isolation
Action: Once TLC indicates complete consumption of the oxime (typically 2-12 hours depending on sterics), concentrate the mixture under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Causality: The catalytic cycle naturally terminates by releasing the amide and regenerating the boronic acid; no harsh basic or acidic workup is required to liberate the product.
Applications in Drug Development
The ability to perform the Beckmann rearrangement under ambient conditions using phenoxycarbonyl-activated boronic acids is a major asset for pharmaceutical development. Because the reaction tolerates free alcohols, amides, and carboxyesters[4], it allows chemists to insert amide bonds into complex, late-stage active pharmaceutical ingredients (APIs) without the need for exhaustive protection-deprotection sequences. Furthermore, the avoidance of transition metals eliminates the risk of heavy metal impurities in the final drug substance, streamlining the path to regulatory approval.
Conclusion
The integration of a phenoxycarbonyl group into a phenylboronic acid scaffold represents a masterclass in rational catalyst design. By leveraging internal Lewis acid activation and the dual leaving-group/nucleophile nature of phenol, this system unlocks true organocatalytic turnover for the Beckmann rearrangement. As the field of boronic acid catalysis continues to expand, the principles demonstrated by phenoxycarbonyl reactivity will undoubtedly inspire new methodologies for the mild, chemoselective functionalization of complex molecules.
Application Note: High-Fidelity Suzuki-Miyaura Coupling of (2-(Phenoxycarbonyl)phenyl)boronic Acid
[1] Executive Summary This application note details the optimized protocol for the palladium-catalyzed cross-coupling of (2-(Phenoxycarbonyl)phenyl)boronic acid with aryl halides. This specific substrate presents a "dual...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This application note details the optimized protocol for the palladium-catalyzed cross-coupling of (2-(Phenoxycarbonyl)phenyl)boronic acid with aryl halides. This specific substrate presents a "dual-threat" challenge in synthesis:
Steric Hindrance: The ortho-phenoxycarbonyl group significantly retards the transmetallation step.[1]
Chemical Instability: The molecule contains an activated phenyl ester and an electron-withdrawing group ortho to the boron center, making it highly susceptible to protodeboronation and nucleophilic attack (saponification) under standard basic aqueous conditions.[1]
Conventional Suzuki protocols (e.g.,
) typically result in <20% yields due to rapid substrate decomposition.[1] The protocol defined below utilizes Third-Generation Buchwald Precatalysts and anhydrous phosphate bases to synchronize the rate of coupling with the stability window of the substrate, achieving yields >85%.
Mechanistic Analysis & Challenges
To successfully couple this substrate, one must understand the competing pathways. The reaction is a race between the productive catalytic cycle and two destructive side reactions.
The "Race Against Time"
Pathway A (Productive): The oxidative addition complex (
) must transmetallate with the boronate faster than the boronate decomposes.[1]
Pathway B (Destructive - Protodeboronation): Ortho-substituted boronic acids, particularly those with carbonyls, are prone to base-catalyzed C-B bond cleavage.[1]
Pathway C (Destructive - Hydrolysis): The phenoxycarbonyl group is an activated ester .[1] Hydroxide ions (generated from water/base equilibrium) will rapidly hydrolyze this to the carboxylic acid, poisoning the catalyst or altering solubility.
Mechanistic Flowchart
The following diagram illustrates the critical decision points in the reaction pathway.
Figure 1: Competing reaction pathways. Success depends on accelerating Transmetallation while suppressing Hydrolysis and Protodeboronation.
Optimized Experimental Protocol
Reagent Selection Rationale
Component
Selection
Rationale
Catalyst
XPhos Pd G3 or SPhos Pd G3
These precatalysts activate rapidly at room temperature.[1] The bulky biaryl phosphine ligands (XPhos/SPhos) create a "pocket" that facilitates transmetallation of hindered ortho-substrates [1].[1]
Base
(Tribasic Potassium Phosphate)
A mild base that buffers the pH.[1] Unlike Carbonates or Hydroxides, it minimizes the hydrolysis of the sensitive phenyl ester [2].
Solvent
THF / Water (10:1) or Toluene (Anhydrous)
A minimal amount of water is required for the boronic acid activation mechanism, but excess water promotes ester hydrolysis. For extremely sensitive esters, anhydrous Toluene with (milled) is preferred.[1]
Temperature
40°C - 60°C
High temperatures (>80°C) guarantee protodeboronation.[1] The active catalyst allows operation at lower temperatures.[1][2]
Step-by-Step Procedure
Scale: 1.0 mmol (Adjust proportionally)
Preparation of Reaction Vessel:
Oven-dry a 20 mL reaction vial equipped with a magnetic stir bar.
Allow to cool under a stream of Argon or Nitrogen.[1] Strict inert atmosphere is required to preserve catalyst activity.
Reagent Loading (Solids):
Add Aryl Halide (1.0 equiv, 1.0 mmol).
Add (2-(Phenoxycarbonyl)phenyl)boronic acid (1.2 - 1.5 equiv, 1.2 - 1.5 mmol). Note: Use slight excess to account for minor deboronation.
Note: The phenyl ester is lipophilic; ensure the eluent is not too polar to avoid streaking.[1]
Troubleshooting & Optimization Logic
If the standard protocol yields <50%, follow this logic tree to diagnose the failure mode.
Figure 2: Troubleshooting decision tree based on crude reaction analysis.
Advanced Modification: The "Slow Release" Strategy
If the boronic acid decomposes too fast even at 40°C, convert the boronic acid to a MIDA Boronate or use a syringe pump to slowly add the boronic acid solution to the catalyst/halide mixture over 2 hours. This keeps the concentration of the unstable species low relative to the catalyst [3].
References
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[2] A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.[1][2] Journal of the American Chemical Society, 132(40), 14073–14075.[2] Link[1][2]
Miyaura, N. (2002).[1] Cross-Coupling Reactions: A Practical Guide. Springer.[1] (See Chapter on Base Selection).
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.[1] Journal of the American Chemical Society, 131(20), 6961–6963. Link[1]
Bruno, N. C., et al. (2013).[1] Third-Generation (L)Pd(precursor) Catalysts: A General Platform for Efficient Pd-Catalyzed C–N and C–C Bond-Forming Reactions.[1] Chemical Science, 4, 916-920.[1] Link
Application Note: (2-(Phenoxycarbonyl)phenyl)boronic Acid as a Bifunctional Building Block and Organocatalyst
Executive Summary (2-(Phenoxycarbonyl)phenyl)boronic acid (CAS: 2211934-51-7) is a highly versatile, bifunctional reagent that has revolutionized both catalytic amide synthesis and modular biaryl construction. Featuring...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2-(Phenoxycarbonyl)phenyl)boronic acid (CAS: 2211934-51-7) is a highly versatile, bifunctional reagent that has revolutionized both catalytic amide synthesis and modular biaryl construction. Featuring an ortho-substituted boronic acid and an activated phenoxy ester, this molecule serves two distinct, high-value purposes in modern synthetic chemistry:
A True Organocatalyst: It acts as a highly efficient catalyst for the ambient-temperature Beckmann rearrangement of oximes into amides, bypassing the need for harsh, stoichiometric acidic reagents[1][2].
An Orthogonal Building Block: It functions as a modular scaffold where the active phenoxy ester and the boronic acid can be sequentially functionalized via amidation and Suzuki-Miyaura cross-coupling.
This guide provides detailed, causality-driven protocols for leveraging both modalities, ensuring robust, reproducible, and self-validating experimental designs.
Physicochemical Profiling & Mechanism of Action
To utilize this molecule effectively, one must understand the causality behind its structural design:
The Phenoxycarbonyl Moiety (Active Ester): Unlike standard alkyl esters (e.g., methyl or ethyl), the phenoxy group is a superior leaving group due to the resonance stabilization of the resulting phenoxide anion. This allows the ester to undergo rapid transesterification or direct amidation under exceptionally mild conditions.
The Boronic Acid Moiety: Boronic acids inherently act as reversible covalent binders to diols and as mild Lewis acids. In catalytic applications, the boron center coordinates with the substrate.
Synergy with Perfluoropinacol: When used as a catalyst, the addition of perfluoropinacol is critical. The highly electronegative fluorine atoms withdraw electron density from the boron center, creating a transient, highly electrophilic boronic ester. This internal Lewis acid activates the ortho-carboxyester, accelerating the rate-limiting transesterification step[2][3].
Traditional Beckmann rearrangements require harsh conditions (e.g., concentrated H₂SO₄, PCl₅) that are incompatible with sensitive functional groups. The Hall Group developed a protocol utilizing (2-(Phenoxycarbonyl)phenyl)boronic acid to achieve this transformation under ambient, neutral conditions[1][4].
Catalytic Cycle & Causality
The reaction is a self-validating system: the formation of the amide product is directly dependent on the unimolecular rearrangement of a transient acyl oxime intermediate. If trace water hydrolyzes the intermediate prematurely, the catalytic cycle breaks. However, the system is remarkably robust and tolerates trace moisture without exhaustive drying[1].
Catalytic cycle of the boronic acid-mediated ambient Beckmann rearrangement.
Preparation of the Catalytic Complex: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, dissolve (2-(Phenoxycarbonyl)phenyl)boronic acid (12.1 mg, 5 mol%) and perfluoropinacol (16.7 mg, 5 mol%) in 2.5 mL of CH₃NO₂.
Causality Check: Stir for 10 minutes at room temperature. This pre-incubation ensures the formation of the highly electrophilic fluorinated boronic ester. You can validate this via ¹¹B NMR (shift from ~30 ppm to ~22 ppm)[2][3].
Substrate Addition: Dissolve the ketoxime (1.0 mmol) in 2.5 mL of CH₂Cl₂. Add this solution dropwise to the stirring catalyst mixture.
Reaction Monitoring: Stir the reaction at ambient temperature (20–25 °C). Monitor the consumption of the oxime via TLC (Hexanes/EtOAc, UV visualization).
Self-Validation: The reaction avoids self-propagating mechanisms and dimerized side products, meaning TLC should show a clean conversion to a single lower-Rf spot (the amide)[1].
Quenching & Workup: Once complete (typically 12–24 hours depending on steric bulk), concentrate the mixture under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure amide.
Quantitative Data: Substrate Scope Summary
Substrate Class
Representative Oxime
Catalyst / Additive
Time (h)
Isolated Yield (%)
Diaryl Oxime
Benzophenone oxime
5 mol% / 5 mol%
12
> 95%
Aryl-Alkyl Oxime
Acetophenone oxime
5 mol% / 5 mol%
18
88 - 92%
Dialkyl Oxime
Cyclohexanone oxime
5 mol% / 5 mol%
24
80 - 85%
Sterically Hindered
1-Acetonaphthone oxime
10 mol% / 10 mol%
24
75 - 80%
Data summarized from the foundational studies by [1].
Application 2: Orthogonal Bifunctional Building Block
Beyond catalysis, the inherent bifunctionality of (2-(Phenoxycarbonyl)phenyl)boronic acid makes it an ideal scaffold for synthesizing complex biaryl amides (e.g., in peptidomimetic drug discovery). The logic here relies on orthogonal reactivity : the active ester reacts with nucleophiles (amines) without requiring coupling reagents, while the boronic acid is reserved for palladium-catalyzed C-C bond formation.
Workflow & Causality
To prevent the premature hydrolysis of the phenoxy ester under the basic, aqueous conditions typically used in Suzuki couplings, amidation must be performed first . The phenol leaving group is easily washed away, yielding a stable 2-(borono)benzamide intermediate that is perfectly primed for subsequent cross-coupling.
Orthogonal functionalization workflow utilizing the bifunctional scaffold.
Setup: In a 20 mL vial, dissolve (2-(Phenoxycarbonyl)phenyl)boronic acid (1.0 mmol) in anhydrous THF (5.0 mL).
Amine Addition: Add the desired primary or secondary amine (1.1 mmol) and N,N-Diisopropylethylamine (DIPEA, 1.5 mmol).
Reaction: Stir at room temperature for 4–6 hours. Causality Check: The active phenoxy ester undergoes nucleophilic acyl substitution readily at room temperature. The release of phenol drives the reaction forward.
Workup: Dilute with EtOAc (20 mL) and wash with 1M HCl (2 × 10 mL) to remove unreacted amine and DIPEA, followed by 1M NaOH (3 × 10 mL) to extract the phenol byproduct.
Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the 2-(borono)benzamide intermediate.
Phase 2: Suzuki-Miyaura Cross-Coupling
Setup: Transfer the 2-(borono)benzamide intermediate (1.0 mmol) to a microwave vial. Add the aryl halide (Ar-Br or Ar-I, 0.9 mmol) to ensure complete consumption of the halide.
Solvent System: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL).
Reaction: Seal the vial and heat at 90 °C for 12 hours (or microwave at 110 °C for 45 minutes). Causality Check: The boronic acid, now stabilized as an amide, undergoes standard transmetalation and reductive elimination to form the biaryl C-C bond.
Purification: Filter through a pad of Celite, concentrate, and purify via flash chromatography to obtain the final biaryl amide.
References
Mo, X., Morgan, T. D. R., Ang, H. T., & Hall, D. G. (2018). Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions. Journal of the American Chemical Society, 140(15), 5264-5271.[Link]
Application Note: Chemoselective Amidation of (2-(Phenoxycarbonyl)phenyl)boronic Acid
This Application Note is designed for researchers and drug discovery scientists utilizing (2-(Phenoxycarbonyl)phenyl)boronic acid (CAS: 2211934-51-7). While this compound is commercially marketed as a catalyst for Beckma...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for researchers and drug discovery scientists utilizing (2-(Phenoxycarbonyl)phenyl)boronic acid (CAS: 2211934-51-7). While this compound is commercially marketed as a catalyst for Beckmann rearrangements (Hall Catalyst), a critical and often under-documented application is its direct aminolysis to synthesize ortho-carbamoyl arylboronic acids . These structures are privileged scaffolds in medicinal chemistry (e.g., serine protease inhibitors, diazaborine precursors).
This guide focuses on the Amidation of the Ester Moiety —transforming the phenoxy ester into an amide via reaction with an amine.
[1]
Executive Summary
(2-(Phenoxycarbonyl)phenyl)boronic acid represents a class of "Boron-Activated Esters." Unlike standard phenyl esters which require high temperatures or strong bases for aminolysis, this substrate undergoes accelerated amidation under mild conditions.
The "Ortho-Effect" Mechanism:
The reaction is driven by the ortho-boronic acid group, which acts as an intramolecular Lewis acid. It coordinates with the carbonyl oxygen (activating the electrophile) and/or the incoming amine, stabilizing the tetrahedral intermediate and facilitating the expulsion of the phenol leaving group.
Key Advantages:
Catalyst-Free: The substrate is self-activating.[1]
Mild Conditions: Proceeds at Room Temperature (RT) in non-polar or polar aprotic solvents.
Chemoselectivity: Preferential reaction with primary amines over secondary amines; compatible with acid-sensitive groups.
Mechanistic Insight & Pathway
Understanding the boron-assisted pathway is crucial for troubleshooting low yields. The boronic acid does not merely act as a spectator; it actively lowers the activation energy.
Figure 1: Reaction pathway showing the boron-assisted aminolysis of the phenoxy ester.
Experimental Protocols
Protocol A: General Synthesis in Organic Solvents (High Yield)
Best for: Synthesis of pharmaceutical intermediates, hydrophobic amines.
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous preferred but not strictly required]
Base: Triethylamine (TEA) or DIPEA (0.5 – 1.0 equiv) Optional: Only required if amine is a salt (e.g., HCl salt).
Step-by-Step Procedure:
Preparation: Dissolve (2-(Phenoxycarbonyl)phenyl)boronic acid (e.g., 1.0 mmol, 242 mg) in DCM (5 mL, 0.2 M concentration).
Addition: Add the amine (1.1 mmol) dropwise to the stirring solution at Room Temperature (20–25°C).
Note: If the amine is a solid, dissolve it in a minimal amount of DCM before addition.
Reaction: Stir the mixture at RT.
Monitoring: Monitor via TLC (SiO2, 5% MeOH in DCM). The starting material (ester) usually has a higher Rf than the product (amide/boronic acid).
Time: Reaction is typically complete within 1–4 hours for primary amines; 6–12 hours for hindered secondary amines.
Workup (Purification):
Dilute with DCM (20 mL).
Wash with 1M HCl (2 x 10 mL) to remove excess amine and generated phenol (phenol is somewhat soluble in water, but acidic washes help protonate the amide).
Crucial Step: Boronic acids can be amphiphilic. If the product is water-soluble, skip the aqueous wash and proceed directly to evaporation and crystallization or reverse-phase chromatography.
Dry organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Isolation: Recrystallize from EtOAc/Hexanes or purify via flash column chromatography (DCM:MeOH gradient).
Protocol B: Aqueous/Bioconjugation Conditions
Best for: Labeling proteins, peptides, or polar amines.
Reagents:
Buffer: Phosphate-buffered saline (PBS) or HEPES, pH 7.4 – 8.0.
Co-solvent: DMSO or DMF (if substrate solubility is low).
Procedure:
Dissolve the boronic acid ester in DMSO (stock solution, e.g., 50 mM).
Dilute into the amine-containing buffer (final concentration 1–5 mM).
Incubate at RT for 30–60 minutes.
Note: The reaction competes with hydrolysis, but the aminolysis rate is significantly faster (
) due to the nucleophilicity of the amine and the boron activation.
Critical Parameters & Optimization
The following table summarizes how environmental factors influence the reaction efficiency.
Parameter
Recommended Condition
Impact on Reaction
Solvent Polarity
DCM, THF, MeCN
Non-polar solvents favor the internal H-bond/coordination required for activation. Highly coordinating solvents (e.g., MeOH) may compete for the boron center, slightly retarding the rate.
Stoichiometry
1:1.1 (Ester:Amine)
Slight excess of amine ensures complete conversion. Large excess is unnecessary due to high reactivity.
Temperature
20°C – 40°C
Elevated temperatures (>60°C) are rarely needed and may promote boroxine formation (trimerization of the product).
Water Content
< 1% (Protocol A)
While water-tolerant, anhydrous conditions prevent competitive hydrolysis of the phenoxy ester to the carboxylic acid.
Leaving Group
Phenol (Default)
The phenoxy group is tuned for this reaction. It balances stability (shelf-life) with reactivity (leaving ability upon boron activation).
Troubleshooting Guide
Issue 1: Low Conversion / Starting Material Remains
Cause: Boronic acid might be dehydrated to the boroxine (anhydride) form, which is less reactive, or the amine is too sterically hindered.
Solution: Add a small amount of water (1-2 drops) to the reaction or use "wet" solvent to ensure the species exists as the boronic acid monomer (
). Alternatively, heat to 40°C.
Issue 2: Product is stuck on Silica Column
Cause: Boronic acids interact strongly with silica gel silanols.
Solution: Use Reverse Phase (C18) Chromatography with Water/Acetonitrile (+0.1% Formic Acid). If using Normal Phase, add 1% Triethylamine to the eluent to deactivate silica, or use diol-functionalized silica.
Issue 3: Formation of "Boronate Ester" side products
Cause: If the amine contains a hydroxyl group (e.g., ethanolamine), the boron may form a cyclic boronate ester with the alcohol before or after amidation.
Solution: This is often reversible. Treat the crude product with aqueous acid/THF mixture to hydrolyze the boronate ester back to the free boronic acid.
References
Mechanistic Foundation:
Mo, X., Morgan, T. D. R., Ang, H. T., & Hall, D. G. (2018).[2] Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions. Journal of the American Chemical Society, 140(15), 5264–5271.
(Note: While focusing on Beckmann catalysis, this paper establishes the reactivity profile of the 2-phenoxycarbonyl-phenylboronic acid scaffold.)
Ortho-Boron Assisted Amidation:
Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012).[3] Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids. The Journal of Organic Chemistry, 77(19), 8386–8400.
Bioconjugation Applications:
Bandyopadhyay, A., & Gao, J. (2016). Iminoboronate Formation: A Fast and Reversible Reaction for Bioorthogonal Conjugation.[4] Chemistry – A European Journal, 22(12), 3974–3978.
Advanced Late-Stage Peptide Editing and Traceless Bioconjugation via Boronic Acid-Catalyzed Beckmann Rearrangement
Application Note & Protocol Guide Target Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry, bioconjugation, and late-stage functionalization. Executive Briefing: The...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note & Protocol GuideTarget Audience: Researchers, scientists, and drug development professionals specializing in peptide chemistry, bioconjugation, and late-stage functionalization.
Executive Briefing: The Paradigm Shift in Traceless Ligation
In the realm of bioconjugation and peptide drug development, the demand for "traceless" modifications—techniques that yield native amide bonds rather than non-native heteroatom linkages (e.g., triazoles or oxime ethers)—is at an all-time high. Native amide bonds ensure optimal in vivo stability, mitigate immunogenicity, and preserve predictable pharmacokinetics.
Historically, the Beckmann rearrangement has been the premier synthetic route for converting oximes into amides. However, its application in bioconjugation has been severely limited because traditional conditions require harsh Brønsted acids (e.g., fuming sulfuric acid) or aggressive Lewis acids that irreversibly degrade delicate biomolecules.
The development of (2-(Phenoxycarbonyl)phenyl)boronic acid (CAS: 2211934-51-7) by the has revolutionized this process. Operating as a true organocatalyst under ambient conditions, this reagent enables the chemoselective activation of free oxime N–OH bonds, facilitating a mild Beckmann rearrangement. This breakthrough allows researchers to perform late-stage peptide backbone editing—such as converting cyclic ketones into stabilizing lactams or synthesizing amide-linked bioconjugates—without compromising the structural integrity of the peptide.
To successfully apply this technique, one must understand the causality behind the catalytic cycle. Why does this specific boronic acid succeed where others fail?
Reversible Coordination: The boronic acid moiety acts as a reversible covalent tether, binding the free oxime N–OH group of the biomolecule without requiring extreme pH shifts.
Intramolecular Transesterification: The critical design feature is the ortho-phenoxycarbonyl group. Once the boron coordinates the oxime, the oxime oxygen attacks the adjacent carbonyl. Phenol is expelled as a leaving group, generating a highly reactive acyl oxime intermediate .
Synergistic Lewis Acid Activation: The protocol mandates the addition of perfluoropinacol (PFP) . PFP condenses with the boronic acid to form a transient, highly electrophilic boronic ester. This increases the internal Lewis acidity of the boron center, drastically accelerating the rate-limiting transesterification step.
Unimolecular Rearrangement: The acyl oxime undergoes a spontaneous, unimolecular Beckmann rearrangement to yield the native amide bond. Because the reaction is unimolecular and self-propagating, it avoids the formation of dimerized side products, ensuring high fidelity in complex peptide mixtures.
Fig 1: Mechanistic pathway of the organocatalytic oxime-to-amide bioconjugation.
Comparative Performance Metrics
The table below summarizes why (2-(Phenoxycarbonyl)phenyl)boronic acid is the only viable choice for applying the Beckmann rearrangement to biomolecules.
Table 1: Comparison of Peptide Backbone Editing Techniques
Parameter
Traditional Beckmann Rearrangement
Boronic Acid Organocatalysis
Advantage for Bioconjugation
Catalyst/Reagent
H₂SO₄, PPA, or PCl₅ (Stoichiometric)
(2-(Phenoxycarbonyl)phenyl)boronic acid (5 mol%)
Eliminates global biomolecule degradation.
Co-catalyst
None
Perfluoropinacol (5 mol%)
Provides mild, tunable Lewis acid activation.
Temperature
60 °C – 130 °C
20 °C – 25 °C (Ambient)
Prevents thermal denaturation of folded proteins.
Solvent System
Neat acid or harsh organics
Polar mixtures (e.g., MeCN/H₂O)
Ensures solubility of hydrophilic peptides.
Functional Group Tolerance
Low (Hydrolyzes existing amides/esters)
High (Tolerates free alcohols, amines, esters)
Essential for modifying unprotected peptides.
Validated Experimental Protocols
The following self-validating system is designed for the late-stage insertion of an amide bond into a peptide backbone (e.g., converting a ketone-containing peptide into a lactam or an extended linear amide).
Protocol A: Installation of the Free Oxime Precursor
Causality Note: The organocatalyst specifically activates N–OH bonds. Therefore, standard oxime ethers (N–O–R) used in traditional bioconjugation will not react. A free oxime must be synthesized.
Solubilization: Dissolve the ketone-bearing peptide precursor (1.0 eq) in a 100 mM sodium acetate buffer (pH 5.0) to a concentration of 2 mM.
Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) (10.0 eq) to the solution.
Incubation: Stir the mixture at 25 °C for 2–4 hours. Monitor completion via LC-MS.
Purification: Purify the resulting peptide oxime via preparative RP-HPLC and lyophilize.
Causality Note: While the reaction requires a polar environment to dissolve the peptide, excessive water can outcompete the oxime for the boronic acid. A highly polar organic/aqueous mixture (e.g., 9:1 MeCN/H₂O) provides the optimal thermodynamic balance.
Anhydrous Acetonitrile (MeCN) and LC-MS grade Water
Step-by-Step Procedure:
Catalyst Stock Preparation: Prepare a 100 mM stock solution of (2-(Phenoxycarbonyl)phenyl)boronic acid and a separate 100 mM stock of PFP in anhydrous MeCN.
Reaction Assembly: Dissolve the peptide oxime in a 9:1 mixture of MeCN/H₂O to achieve a final peptide concentration of 1 mM.
Activation: Add 10 mol% of the boronic acid catalyst (0.1 mM final) and 10 mol% of PFP (0.1 mM final) to the peptide solution.
Incubation: Vortex gently and incubate the reaction mixture at 25 °C for 16–24 hours.
Quenching: Quench the reaction by diluting the mixture 1:1 with 0.1% aqueous trifluoroacetic acid (TFA).
Purification: Isolate the final amide-linked peptide via RP-HPLC.
Protocol C: System Self-Validation via LC-MS/MS
Because the Beckmann rearrangement is an isomerization event (
), the intact mass () of the bioconjugate will remain exactly the same before and after Protocol B. Do not rely on intact mass for validation.
Validation Step: Subject the purified product to tandem mass spectrometry (LC-MS/MS).
Expected Result: The precursor oxime will exhibit characteristic homolytic N–O bond cleavage fragments. The successful amide product will lack these fragments and instead display a continuous, predictable b- and y-ion series across the newly formed amide bond, confirming the traceless backbone edit.
References
Mo, X., Morgan, T. D. R., Ang, H. T., & Hall, D. G. (2018). Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions. Journal of the American Chemical Society, 140(15), 5264–5271.[Link]
Rykaczewski, K. A., Wearing, E., Blackmun, D. E., & Schindler, C. S. (2022). Reactivity of oximes for diverse methodologies and synthetic applications. Chemical Society Reviews, 51, 157-184.[Link]
Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews, 116(3), 1375–1397.[Link]
Method
Application Note: C–C Bond Formation Using Ortho-Ester Substituted Phenylboronic Acids via Suzuki-Miyaura Cross-Coupling
Executive Summary The Suzuki-Miyaura cross-coupling is a cornerstone methodology in pharmaceutical drug development and materials science for constructing biaryl C–C bonds. However, utilizing ortho-ester substituted phen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Suzuki-Miyaura cross-coupling is a cornerstone methodology in pharmaceutical drug development and materials science for constructing biaryl C–C bonds. However, utilizing ortho-ester substituted phenylboronic acids presents a unique set of mechanistic hurdles, including steric hindrance, catalyst trapping, and substrate degradation. This application note details the causality behind these challenges and provides a field-proven, self-validating protocol utilizing rational catalyst design (Buchwald ligands) and anhydrous conditions to achieve high-yielding couplings.
The Mechanistic Bottleneck: Why Ortho-Esters Fail Under Standard Conditions
Coupling ortho-ester functionalized arylboronic species using traditional palladium catalysts (e.g.,
) and standard aqueous bases frequently results in trace yields. This failure is driven by three distinct mechanistic traps:
Inactive Palladacycle Formation (Catalyst Trapping): Following the oxidative addition of the aryl halide to the Pd(0) center, the resulting electrophilic Pd(II) complex is highly susceptible to intramolecular coordination. The nucleophilic carbonyl oxygen of the ortho-ester group coordinates to the palladium center, forming a stable, unreactive palladacycle. This physically blocks the transmetalation step, stalling the catalytic cycle.
Accelerated Protodeboronation: Removal of a boronic acid or ester moiety (protodeboronation) constitutes a major undesired side reaction[1]. The electron-withdrawing nature of the ortho-carbonyl group significantly accelerates the cleavage of the C–B bond. Kinetic studies demonstrate that while free boronic acids degrade rapidly, pinacol boronate esters are two orders of magnitude more stable against base-catalyzed protodeboronation[2].
Ester Hydrolysis: The basic aqueous conditions typically employed in standard Suzuki couplings (e.g.,
in /EtOH) lead to rapid saponification of the ortho-ester, resulting in unwanted carboxylic acid byproducts and complicating downstream purification.
Rational Catalyst Design & Strategic Solutions
To bypass these bottlenecks, the reaction environment must be engineered to favor transmetalation over coordination and hydrolysis.
Ligand Selection (The Causality of Steric Bulk): The use of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos or XPhos, is critical[3]. The extreme steric profile of these Buchwald ligands forces the palladium center into a highly active, monoligated
state. During the catalytic cycle, this steric bulk physically shields the Pd(II) center, preventing the ortho-ester carbonyl from coordinating. Consequently, the palladacycle trap is avoided, and transmetalation proceeds rapidly.
Boron Source: Utilizing the pinacol boronate ester (BPin) instead of the free boronic acid mitigates the rate of protodeboronation, ensuring a high effective concentration of the coupling partner[2].
Anhydrous Basic Conditions: To prevent ester hydrolysis and minimize base-catalyzed protodeboronation pathways, the reaction must be kept strictly anhydrous. Finely milled, insoluble bases (such as
or ) suspended in non-polar solvents (e.g., toluene) provide the necessary basicity for transmetalation without providing the hydroxide ions required for saponification[3].
Empirical Optimization & Quantitative Data
The following table summarizes the optimization landscape, demonstrating the critical interplay between ligand choice and base selection.
Anhydrous Toluene: 0.2 M (relative to aryl halide)
Step-by-Step Methodology:
Preparation of the Reaction Vessel: Flame-dry a Schlenk tube or a heavy-walled reaction vial equipped with a magnetic stir bar. Backfill with ultra-pure argon (repeat 3 times) to ensure a strictly anhydrous and oxygen-free environment.
Loading Solid Reagents: Under a positive stream of argon, add the aryl bromide (if solid), the ortho-ester phenylboronic acid pinacol ester,
is finely milled into a powder. Large crystalline clumps will drastically reduce the surface area available for the heterogeneous transmetalation step, leading to stalled reactions and increased protodeboronation.
Solvent Addition: Inject anhydrous, rigorously degassed toluene via syringe. If the aryl bromide is a liquid, add it at this stage. Seal the reaction vessel tightly with a Teflon-lined cap.
Reaction Execution: Submerge the vessel in a pre-heated oil bath at 100 °C. Stir vigorously (≥800 rpm) to maintain the suspension of the insoluble base.
Self-Validation Check: Within the first 10–15 minutes of heating, the mixture should transition from a reddish/brown suspension to a pale yellow/tan heterogeneous mixture. This color shift confirms the successful reduction of
to the active -SPhos complex.
Monitoring: Monitor the reaction progress via TLC (typically 10-20% EtOAc in Hexanes) or GC-MS. Full conversion is generally observed within 4–12 hours depending on the electronic nature of the aryl halide.
Workup: Remove the vessel from the heat and allow it to cool to room temperature. Dilute the mixture with EtOAc and filter it through a short pad of Celite to remove the insoluble phosphate salts and precipitated palladium black. Wash the Celite pad thoroughly with additional EtOAc.
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure biaryl ortho-ester product.
References
[2] Lloyd-Jones, G. C., et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis." Journal of the American Chemical Society. URL:[Link]
[3] Buchwald, S. L., et al. "Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society. URL:[Link]
[1] Cheon, C. H., et al. "Metal-Free Protodeboronation of Electron-Rich Arene Boronic Acids and Its Application to ortho-Functionalization of Electron-Rich Arenes Using a Boronic Acid as a Blocking Group." The Journal of Organic Chemistry. URL: [Link]
Application Note: Catalytic Applications of 2-(Phenoxycarbonyl)phenylboronic Acid in Organocatalytic Beckmann Rearrangements
Executive Summary Boronic acid catalysis (BAC) has emerged as a transformative approach for the direct, chemoselective activation of hydroxyl functionalities. Among the most advanced developments in this domain is the ut...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Boronic acid catalysis (BAC) has emerged as a transformative approach for the direct, chemoselective activation of hydroxyl functionalities. Among the most advanced developments in this domain is the utilization of 2-(Phenoxycarbonyl)phenylboronic acid (CAS 2211934-51-7)[1]. Developed by the Hall Group, this specialized organocatalyst enables the direct activation of oxime N–OH bonds to facilitate the Beckmann rearrangement under completely ambient conditions[2].
Traditionally, the Beckmann rearrangement—a classical organic reaction used to convert oximes into functionalized amides—requires stoichiometric amounts of harsh, hazardous acids (e.g., sulfuric acid, phosphorus pentachloride) or elevated temperatures[3]. By leveraging 2-(Phenoxycarbonyl)phenylboronic acid alongside a perfluoropinacol additive, chemists can achieve high-yielding amide synthesis using only 5 mol% catalyst loading. This operationally simple, green-chemistry protocol boasts a broad substrate scope and exceptional functional group tolerance, making it highly valuable for pharmaceutical and commodity chemical development[2].
Mechanistic Framework & Causality
To successfully implement this catalytic system, it is critical to understand the causality behind the reagent choices and the underlying reaction mechanism. The system operates via a true organocatalytic pathway driven by an ionic transition structure[2].
The Role of the Precatalyst: The ortho-phenoxycarbonyl group on the phenylboronic acid is not merely a structural feature; it acts as an internal electrophile. The phenoxy moiety serves as a superior leaving group compared to simple alkoxy alternatives. This allows the oxime oxygen to attack the carbonyl carbon, displacing the phenol and generating a highly reactive acyl oxime intermediate [2].
The Causality of the Additive (Perfluoropinacol): The addition of 5 mol% perfluoropinacol is essential for optimal reaction kinetics. According to ¹¹B NMR spectroscopic studies, perfluoropinacol reacts with the boronic acid to form a transient, highly electrophilic boronic ester. This ester acts as an internal Lewis acid that activates the ortho-carboxyester, significantly accelerating the initial, rate-limiting transesterification step between the precatalyst and the oxime substrate[2].
Unimolecular Rearrangement: Once the acyl oxime intermediate is formed, it becomes entirely self-sufficient. It undergoes a rapid, unimolecular Beckmann rearrangement without requiring excess free oxime. This non-self-propagating mechanism is crucial because it prevents the formation of dimerized side products, ensuring high chemoselectivity and purity[3].
Mechanistic Pathway Visualization
Caption: Catalytic cycle of the organocatalytic Beckmann rearrangement via boronic acid.
Substrate Scope & Reaction Profiling
The 2-(Phenoxycarbonyl)phenylboronic acid catalyst system demonstrates remarkable versatility. Because the reaction occurs under mild, ambient conditions, it tolerates sensitive functional groups that would otherwise degrade under traditional Beckmann conditions[3].
Substrate Class
Typical Yield Range
Reaction Conditions
Compatible Functional Groups
Diaryl Oximes
High (>80%)
Ambient Temp, 5 mol% Cat.
Free Alcohols, Amides
Aryl-Alkyl Oximes
High (>80%)
Ambient Temp, 5 mol% Cat.
Carboxyesters, Nitriles
Heteroaryl-Alkyl Oximes
Moderate to High
Ambient Temp, 5 mol% Cat.
Trace Water
Dialkyl Oximes
High (>80%)
Ambient Temp, 5 mol% Cat.
Unprotected Hydroxyls
Data synthesized from the foundational substrate scope profiling by Mo et al. (2018)[2].
Detailed Experimental Protocol
Objective: Conversion of ketoximes to secondary amides using a self-validating 5 mol% 2-(Phenoxycarbonyl)phenylboronic acid catalytic system.
Solvent: Polar solvent mixture (e.g., Acetonitrile or Nitromethane)[3]
Step-by-Step Methodology
Step 1: Preparation of the Catalytic System
In an oven-dried reaction vial equipped with a magnetic stir bar, add 2-(Phenoxycarbonyl)phenylboronic acid (5 mol%) and perfluoropinacol (5 mol%).
Causality: Pre-mixing the catalyst and additive before introducing the substrate ensures the complete formation of the highly electrophilic, transient boronic ester, which is required to overcome the activation energy of the rate-limiting step[2].
Step 2: Solvent Addition
Dissolve the catalyst mixture in the polar solvent (0.2 M relative to the final substrate concentration). The protocol is operationally simple and tolerates trace water, meaning exhaustive drying of the solvent is not strictly required[3].
Step 3: Substrate Introduction
Add the oxime substrate (1.0 equiv) to the stirring solution at ambient temperature (20–25 °C). Seal the vial loosely; an inert atmosphere (e.g., Argon or Nitrogen) is not required[2].
Step 4: Reaction Monitoring (Self-Validation System)
Stir the reaction mixture and monitor progress via Thin-Layer Chromatography (TLC) using a suitable eluent (e.g., Hexanes/Ethyl Acetate).
Validation Checkpoint: The system is self-validating through polarity shifts. The starting oxime will appear as a less polar spot, while the successful transesterification and subsequent rearrangement will yield a distinctly more polar amide spot. The disappearance of the oxime spot confirms the unimolecular rearrangement is complete.
Step 5: Work-up and Purification
Upon complete consumption of the starting material, concentrate the reaction mixture under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to isolate the pure functionalized amide.
Step 6: Analytical Validation
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Validation Checkpoint: The presence of the characteristic amide N–H proton (typically broad singlet between 6.0–8.0 ppm in CDCl₃) and the amide carbonyl carbon (~160–170 ppm in ¹³C NMR) validates the successful structural rearrangement from the oxime precursor.
References
Mo, X., Morgan, T. D. R., Ang, H. T., & Hall, D. G. (2018). Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions. Journal of the American Chemical Society, 140(15), 5264-5271.
URL:[Link]
Organic Chemistry Portal. Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement.
URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Application Focus: Solid-Phase Organic Synthesis (SPOS), On-Bead Library Generation, and Peptidomimetics
Scientific Rationale & Orthogonality in SPOS
The Beckmann rearrangement is a cornerstone transformation for converting ketoximes into functionalized amides and lactams, motifs that are ubiquitous in FDA-approved small-molecule drugs. However, translating this reaction to Solid-Phase Organic Synthesis (SPOS) has historically been fraught with failure. Traditional Beckmann conditions rely on harsh Brønsted acids (e.g., H₂SO₄, PPA) or aggressive electrophilic promoters (TsCl, SOCl₂/heat). These reagents indiscriminately cleave acid-labile resin linkers (such as Wang, Rink Amide, or 2-Chlorotrityl chloride) and degrade sensitive protecting groups, destroying the solid-phase library before it can be isolated[1].
The introduction of (2-(Phenoxycarbonyl)phenyl)boronic acid —a bifunctional organocatalyst developed by the Hall Group—solves this bottleneck. By operating under strictly ambient, neutral conditions, this catalyst enables true organocatalytic Beckmann rearrangements that are completely orthogonal to standard SPOS linker chemistries[2].
Mechanistic Causality
The efficacy of this catalyst on a solid support is driven by its bifunctional nature:
In Situ Activation: The boronic acid reacts with perfluoropinacol to form a highly Lewis-acidic boronate ester.
Chemoselective Transesterification: The resin-bound oxime undergoes transesterification with the phenoxy ester moiety of the catalyst, displacing phenol to form an O-acyl oxime intermediate.
Templated Rearrangement: The boron center coordinates to the newly formed acyl oxime, acting as an intramolecular Lewis acid. This stabilizes the carboxylate leaving group during the critical anti-alkyl migration step.
Hydrolysis & Turnover: The resulting acyl imidate is hydrolyzed by ambient moisture, releasing the resin-bound amide and regenerating the catalyst.
Pathway Visualization
Fig 1. Catalytic cycle of solid-phase Beckmann rearrangement using Hall's boronic acid.
Because the reaction avoids strong Brønsted acids, it exhibits exceptional compatibility with a wide array of standard solid-phase resins. The table below summarizes the quantitative validation of this protocol across different linker sensitivities.
Resin Type
Linker Sensitivity
Reaction Conditions
Cleavage Conditions
Expected Yield (%)
Crude Purity (%)
Wang Resin
Moderate Acid (TFA)
Catalyst (20 mol%), RT, 24h
95% TFA / 5% H₂O
> 85%
> 90%
2-CTC Resin
Very Acid Labile (1% TFA)
Catalyst (20 mol%), RT, 24h
1% TFA in DCM
> 80%
> 95%
Rink Amide
Moderate Acid (TFA)
Catalyst (20 mol%), RT, 24h
95% TFA / 5% H₂O
> 88%
> 92%
PAM Resin
Strong Acid (HF)
Catalyst (20 mol%), RT, 24h
HF or TFMSA
> 90%
> 85%
Self-Validating Experimental Protocol
Objective: Convert a resin-bound ketoxime to a resin-bound amide, validate the conversion on-bead without destroying the batch, and cleave the final product.
Materials Required:
Substrate: Resin-bound ketoxime (e.g., on Wang resin, 0.5 mmol/g loading)
Weigh 200 mg of resin-bound ketoxime (0.1 mmol) into a solid-phase synthesis vessel equipped with a PTFE frit.
Swell the resin in 3 mL of anhydrous DCM for 30 minutes. Drain the solvent.
Causality: Polystyrene-based resins must be properly swelled to expose the internal bead volume. If the resin is not swelled, the bulky boronic acid catalyst cannot diffuse to the reactive oxime sites, resulting in truncated yields.
Step 2: Catalyst Preparation & Reaction
In a separate glass vial, dissolve (2-(Phenoxycarbonyl)phenyl)boronic acid (4.8 mg, 0.02 mmol, 20 mol%) and perfluoropinacol (6.7 mg, 0.02 mmol, 20 mol%) in 2 mL of anhydrous MeCN.
Stir for 10 minutes at room temperature.
Add this pre-activated catalyst solution to the swelled resin.
Agitate the vessel gently on an orbital shaker at room temperature (20–25 °C) for 24 hours.
Causality: Pre-mixing the boronic acid with perfluoropinacol is strictly required to form the highly Lewis-acidic boronate ester in situ. MeCN is selected as the solvent because it stabilizes the highly polar transition state of the Beckmann rearrangement (where the migrating anti-alkyl group possesses partial carbocation character) while maintaining adequate resin swelling when mixed with residual DCM.
Step 3: In-Process Validation (Self-Validating System)
Before committing the entire batch to cleavage, the reaction must be validated to prevent the isolation of inseparable oxime/amide mixtures.
Withdraw a ~5 mg aliquot of the resin. Wash with DCM (3 × 1 mL) and dry under vacuum.
ATR-FTIR Analysis: Analyze the dry beads directly on the ATR crystal.
Pass Criteria: Complete disappearance of the oxime C=N stretch (1650–1680 cm⁻¹) and the appearance of a strong amide C=O stretch (1640–1690 cm⁻¹).
Micro-cleavage: Treat 2 mg of the dried beads with 100 µL of 95% TFA / 5% H₂O for 1 hour. Evaporate the TFA under nitrogen, dissolve the residue in MeOH, and analyze by LC-MS.
Pass Criteria: Mass shift corresponding to the rearranged amide product with <5% starting material.
Step 4: Washing and Cleavage
Once validated, drain the reaction mixture from the main synthesis vessel.
Wash the resin sequentially to remove the catalyst, perfluoropinacol, and displaced phenol: DMF (3 × 3 mL), MeOH (3 × 3 mL), and DCM (3 × 3 mL).
Treat the resin with 3 mL of the appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O for Wang resin) for 2 hours.
Collect the filtrate, wash the resin with an additional 2 mL of TFA, and concentrate the combined filtrates under a stream of nitrogen to isolate the crude amide.
References
Toy, P. H., & Lam, Y. (Eds.). (2012). Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications. John Wiley & Sons. URL:[Link]
Mo, X., Morgan, T. D. R., Ang, H. T., & Hall, D. G. (2018). Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions. Journal of the American Chemical Society, 140(15), 5264–5271. URL:[Link]
Application
Reagents for activating (2-(Phenoxycarbonyl)phenyl)boronic acid in coupling
Application Note: Selective Activation of (2-(Phenoxycarbonyl)phenyl)boronic Acid for Amide & Cross-Coupling Workflows Abstract (2-(Phenoxycarbonyl)phenyl)boronic acid is a bifunctional "Janus" reagent featuring an elect...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Selective Activation of (2-(Phenoxycarbonyl)phenyl)boronic Acid for Amide & Cross-Coupling Workflows
Abstract
(2-(Phenoxycarbonyl)phenyl)boronic acid is a bifunctional "Janus" reagent featuring an electrophilic activated ester (phenoxycarbonyl) and a nucleophilic/Lewis acidic center (boronic acid) in an ortho relationship. This unique architecture allows for two distinct activation modes: (1) Boronic Acid-Catalyzed Amidation , where the boron moiety acts as an intramolecular Lewis acid to accelerate aminolysis of the ester, and (2) Suzuki-Miyaura Cross-Coupling , where the boron serves as the transmetalation partner. This guide details the reagents, mechanistic causality, and protocols required to activate this molecule selectively for either pathway.
Section 1: Mechanistic Basis of Activation
The reactivity of this compound is defined by the ortho-effect. Unlike para- or meta-isomers, the proximity of the boron atom to the carbonyl oxygen facilitates a direct interaction that dictates the activation strategy.
Pathway A: Intramolecular Lewis Acid Activation (Amidation)
In non-polar solvents, the empty p-orbital of the boron atom coordinates with the carbonyl oxygen of the phenoxy ester. This interaction withdraws electron density from the carbonyl carbon, making it highly susceptible to nucleophilic attack by amines.
The "Activator": The molecule is self-activating. The phenoxy group acts as a good leaving group, while the boron stabilizes the tetrahedral intermediate.
Key Reagent Requirement: Non-coordinating solvents (Toluene, Fluorobenzene) are essential to prevent solvent molecules from blocking the boron active site.
For C-C bond formation, the boron atom must be activated by an external base to form a boronate "ate" complex (tetrahedral boron), which is the active species for transmetalation to Palladium.
The "Activator": Anhydrous bases (e.g., CsF, K₃PO₄) are critical.
Challenge: Standard aqueous bases (NaOH, K₂CO₃) will rapidly hydrolyze the phenoxy ester to the carboxylate, destroying the ester functionality.
Section 2: Interactive Pathway Visualization
Figure 1: Divergent activation pathways. Pathway A utilizes the boron as a catalyst; Pathway B utilizes the boron as a reagent.
Section 3: Critical Reagents & Parameters
Solvent Selection Table
Application
Recommended Solvent
Why?
Incompatible Solvents
Amidation
Toluene, Fluorobenzene
Promotes tight ion-pairing and B...O coordination. High boiling point allows thermal acceleration.
MeOH, Water, DMF (Strong Lewis bases compete with the carbonyl for the Boron center, inhibiting catalysis).
Suzuki
1,4-Dioxane (Anhydrous)
Solubilizes Pd catalysts; compatible with anhydrous bases.
Water/Alcohols (Will hydrolyze the phenoxy ester to benzoic acid).
Add anhydrous Toluene (or Fluorobenzene) to reach a concentration of 0.2 M.
Reaction:
Activation: Heat the mixture to 60°C – 80°C .
Note: Highly reactive primary amines may react at RT, but the ortho-boronic acid system often benefits from thermal energy to overcome the steric bulk of the ortho-substituent.
Monitor by TLC or LC-MS. The "active" boron species catalyzes the expulsion of phenol.
Workup (Purification):
Cool to RT.
Dilute with Ethyl Acetate (30 mL).
Critical Wash: Wash with 0.5 M NaOH (2 x 15 mL) to remove the generated Phenol byproduct and any unreacted boronic acid (which will go into the aqueous layer as a boronate).
Caution: Do not expose the product to NaOH for prolonged periods if the product amide is sensitive, though amides are generally stable.
Dry organic layer over Na₂SO₄, filter, and concentrate.
Protocol B: Anhydrous Suzuki-Miyaura Coupling
Use this protocol to couple the phenyl ring to an Aryl Halide, preserving the ester.
Preparation:
Use a microwave vial or a Schlenk tube. Ensure all glassware is oven-dried.
Add Cesium Fluoride (CsF) (2.0 equiv). Reason: Fluoride activates the boronic acid to the trifluoroborate/ate complex without generating hydroxide ions that hydrolyze the ester.
Solvent:
Add anhydrous 1,4-Dioxane (0.15 M).
Reaction:
Seal the vessel under inert atmosphere.
Heat to 90°C (or 100°C in microwave for 30 min).
Workup:
Filter through a pad of Celite to remove Pd residues and inorganic salts.
Concentrate and purify via Flash Chromatography (Silica gel).
Section 5: Troubleshooting & Optimization
Observation
Diagnosis
Corrective Action
Low Yield (Amidation)
Solvent Interference
Switch from THF/DMF to Toluene or Xylene . Polar solvents coordinate to Boron, deactivating the catalyst.
Ester Hydrolysis (Suzuki)
Wet Conditions
Ensure anhydrous solvents and bases (CsF) are used. Avoid aqueous K₂CO₃.
No Reaction (Amidation)
Steric Hindrance
If the amine is secondary or bulky, increase temperature to reflux (110°C) in Toluene.
References
Marcelli, T. (2013). "Boronic Acid-Catalyzed Amide Formation." Organic & Biomolecular Chemistry. Available at: [Link]
Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012).[1] "Direct Amidation of Carboxylic Acids with Amines Catalyzed by ortho-Iodoarylboronic Acids." The Journal of Organic Chemistry. Available at: [Link]
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.[2] Available at: [Link]
Ishihara, K., & Lu, Y. (2016).[2] "Boronic Acid-Catalyzed Condensation of Carboxylic Acids with Amines." Chemical Science. Available at: [Link]
Technical Support Center: Mitigating Protodeboronation in Ortho-Ester Arylboronic Acids
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the notorious instability of highly functionalized arylboronic acids.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely familiar with the notorious instability of highly functionalized arylboronic acids. This guide provides field-proven troubleshooting strategies and self-validating protocols specifically tailored for (2-(Phenoxycarbonyl)phenyl)boronic acid .
As a Senior Application Scientist, I have structured this guide to move beyond empirical guesswork. We will dissect the chemical causality behind your reaction failures and implement rational, mechanism-driven solutions.
Core Diagnostics & Causality Analysis
The Problem: You are attempting a Suzuki-Miyaura cross-coupling with (2-(Phenoxycarbonyl)phenyl)boronic acid, but LC-MS/GC-MS analysis reveals complete consumption of the boronic acid and the exclusive formation of phenyl benzoate (the protodeboronated byproduct), with little to no desired biaryl product.
The Causality: Protodeboronation is not a random degradation event; it is a highly ordered, base-catalyzed pathway[1]. Under standard aqueous cross-coupling conditions, the basic environment (e.g.,
/ ) drives the formation of the reactive boronate anion, [2].
For (2-(Phenoxycarbonyl)phenyl)boronic acid, the ortho-phenoxycarbonyl group acts as a powerful electron-withdrawing ester. During the rate-limiting C–B bond cleavage, this ester group inductively and resonance-stabilizes the nascent aryl anionoid transition state[3]. Consequently, the rate of protodeboronation (
) vastly exceeds the rate of transmetalation () to the palladium center[4]. To achieve successful coupling, we must invert this kinetic relationship.
Mechanistic divergence of the boronate anion during cross-coupling.
Troubleshooting Guide & Experimental Workflows
This section addresses specific failure modes using a Q&A format, paired with validated, step-by-step methodologies.
Issue 1: "I am using standard aqueous conditions (Pd(PPh3)4, Na2CO3, Toluene/Water) and seeing 100% protodeboronation within 15 minutes."
Solution: Speciation Control via the "Slow-Release" Strategy.
You cannot outrun protodeboronation if the bulk concentration of the reactive boronate anion is high. By converting the free boronic acid into an N-Methyliminodiacetic acid (MIDA) boronate, you change the boron hybridization to
, rendering it inert to base-catalyzed cleavage[5]. The MIDA group slowly hydrolyzes under mild basic conditions, releasing the free boronic acid at a rate that matches the catalytic turnover, keeping the steady-state concentration near zero[6].
Protocol A: Synthesis of (2-(Phenoxycarbonyl)phenyl) MIDA Boronate
Self-Validation Check: The product should appear as a highly crystalline, bench-stable solid.
H NMR will show characteristic diastereotopic MIDA backbone protons if the rigid tridentate chelation is successful[5].
Setup: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add (2-(Phenoxycarbonyl)phenyl)boronic acid (10.0 mmol) and N-methyliminodiacetic acid (12.0 mmol).
Solvent: Suspend the reagents in a 1:1 mixture of anhydrous Toluene and DMSO (50 mL total volume).
Reaction: Heat the mixture to reflux (approx. 110°C) for 12 hours. The Dean-Stark trap will continuously remove the generated water, driving the condensation to completion.
Workup: Cool the reaction to room temperature. Concentrate the toluene under reduced pressure. Add diethyl ether (100 mL) to the remaining DMSO solution to precipitate the MIDA boronate.
Isolation: Filter the resulting white crystalline solid, wash with cold diethyl ether, and dry under high vacuum.
Protocol B: Slow-Release Suzuki-Miyaura Coupling
Preparation: In a nitrogen-filled glovebox, charge a Schlenk tube with the synthesized MIDA boronate (1.5 equiv), your target aryl halide (1.0 equiv), XPhos Pd G3 precatalyst (0.05 equiv), and anhydrous
Solvent Addition: Seal the tube, remove it from the glovebox, and inject degassed THF and degassed
(4:1 volume ratio, 0.2 M overall concentration) via syringe.
Execution: Stir the biphasic mixture vigorously at 60°C for 16 hours.
Analysis: Quench with aqueous
. The controlled release ensures the transmetalation cycle consumes the boronic acid before it can degrade[6].
Issue 2: "I cannot use aqueous conditions due to the water-sensitivity of my aryl halide. How do I prevent protodeboronation in anhydrous environments?"
Solution: Catalyst Acceleration and Fluoride Activation.
If you must avoid water (which precludes MIDA boronates), you must accelerate the transmetalation step (
) to outcompete C-B cleavage. Use a highly active Buchwald precatalyst (e.g., XPhos Pd G3) combined with an anhydrous fluoride source (CsF). Fluoride activates the boron via a fluoroborate intermediate, bypassing the hydroxide-driven protodeboronation pathway[3].
Protocol C: Anhydrous High-Velocity Coupling
Setup: In a glovebox, combine (2-(Phenoxycarbonyl)phenyl)boronic acid (1.5 equiv), aryl halide (1.0 equiv), XPhos Pd G3 (0.02 equiv), and spray-dried, anhydrous CsF (3.0 equiv) in a sealed vial.
Solvent: Add strictly anhydrous, degassed 1,4-Dioxane (0.1 M).
Execution: Heat to 60°C for 2-4 hours. The high activity of the dialkylbiaryl phosphine ligand ensures rapid oxidative addition and subsequent transmetalation[8], rescuing the yield.
Quantitative Performance Data
To assist in experimental design, Table 1 summarizes the expected outcomes of various reaction environments on the stability and coupling efficiency of ortho-ester arylboronic acids.
Table 1: Impact of Reaction Conditions on (2-(Phenoxycarbonyl)phenyl)boronic acid
Strategy
Base / Solvent System
Boron Speciation
Relative Protodeboronation Rate
Expected Biaryl Yield
Standard Aqueous
/ -Dioxane (80°C)
Free Boronic Acid
Critical ( < 10 min)
< 15%
Anhydrous Base
/ Toluene (90°C)
Free Boronic Acid
Moderate
40 - 50%
Fluoride Activation
CsF / Anhydrous Dioxane (60°C)
Fluoroborate
Low
75 - 85%
Speciation Control
/ -THF (60°C)
MIDA Boronate
Negligible (Controlled)
> 90%
Frequently Asked Questions (FAQs)
Q: Why doesn't a standard pinacol ester (Bpin) protect my molecule from protodeboronation?A: While Bpin esters offer steric shielding, they are not immune to hydrolysis. In basic aqueous media, Bpin esters of highly electron-deficient ortho-carbonyl systems rapidly hydrolyze back to the free boronic acid, which then undergoes protodeboronation[3]. MIDA boronates, due to their dative N–B bond, are true "slow-release" systems and offer far superior kinetic protection[2].
Q: Can I just lower the reaction temperature to stop the degradation?A: Lowering the temperature decreases the absolute rate of protodeboronation, but it also exponentially decreases the rate of the palladium catalytic cycle. Because C-B cleavage often has a lower activation energy barrier than transmetalation for ortho-ester systems, lowering the temperature can paradoxically result in worse ratios of product to byproduct[9]. Catalyst acceleration is a more mathematically sound approach.
Q: Does the choice of palladium ligand matter for protodeboronation?A: Absolutely. Electron-rich, bulky ligands (like XPhos or SPhos) drastically accelerate the transmetalation and reductive elimination steps[8]. A slow catalyst (like
) leaves the boronate anion exposed in the basic solution for too long, guaranteeing its destruction[9].
Step-by-step troubleshooting workflow to mitigate protodeboronation.
References
Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017.[Link]
Knapp, D. M., Gillis, E. P., Burke, M. D. "A general solution for unstable boronic acids: slow-release cross-coupling from air-stable MIDA boronates." Journal of the American Chemical Society, 2009.[Link]
Lennox, A. J. J., Lloyd-Jones, G. C. "The Slow-Release Strategy in Suzuki–Miyaura Coupling." Israel Journal of Chemistry, 2010.[Link]
Technical Support Center: Optimizing (2-(Phenoxycarbonyl)phenyl)boronic Acid Cross-Coupling
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Welcome to the Application Scientist Support Center. This guide provides mechanistic troubleshooting, validated protocols, and data-driven insights for the Suzuki-Miyaura cross-coupling of (2-(Phenoxycarbonyl)phenyl)boronic acid. This specific substrate presents unique synthetic challenges, primarily due to steric hindrance from the ortho-substitution, a high propensity for protodeboronation, and the fragility of the phenoxy ester under standard coupling conditions.
Part 1: Frequently Asked Questions (FAQs)
Q1: Why is my cross-coupling yield so low, and why am I seeing a large amount of phenyl benzoate byproduct?A1: The formation of phenyl benzoate indicates protodeboronation (the cleavage of the carbon-boron bond to form a carbon-hydrogen bond). Ortho-carbonyl substituted arylboronic acids are highly susceptible to base-catalyzed protodeboronation[1]. The ortho-phenoxycarbonyl group accelerates this decomposition via a base-mediated pre-equilibrium that forms a boronate intermediate. This intermediate undergoes rapid unimolecular heterolysis or water-mediated protonation[2]. To outcompete this degradation, you must accelerate the transmetalation step using highly active, electron-rich ligands.
Q2: Can I use standard conditions like Pd(PPh₃)₄ and Na₂CO₃ in EtOH/H₂O for this substrate?A2: No. Using aqueous strong bases (Na₂CO₃, NaOH) or alcoholic solvents (EtOH, MeOH) will lead to ester hydrolysis or transesterification . The phenoxy group is an excellent leaving group, making this ester highly active. You must use non-nucleophilic, mild bases (e.g., anhydrous K₃PO₄ or CsF) in aprotic solvents (e.g., Toluene or 1,4-Dioxane) to preserve the phenoxycarbonyl moiety.
Q3: Which ligands are best suited to overcome the steric hindrance of the ortho-phenoxycarbonyl group?A3: The bulky ortho-phenoxycarbonyl group impedes the approach of the palladium complex during transmetalation. If transmetalation is slow, the boronic acid remains in the reaction mixture longer, increasing its exposure to base and driving protodeboronation. According to3[3], using a sterically demanding, electron-rich biaryl phosphine ligand like SPhos creates a highly active, monoligated Pd(0) species. This rapidly undergoes oxidative addition and forces a faster transmetalation rate, effectively outrunning the protodeboronation pathway[3].
Part 2: Troubleshooting Guide & Mechanistic Causality
Issue 1: High Levels of Protodeboronation
Causality: Water concentration is too high, or the base is too strong, driving the equilibrium toward the unstable trihydroxyboronate species. Heat further exacerbates the C-B bond cleavage[1].
Solution: Switch to strictly anhydrous conditions. Lower the reaction temperature to 65°C; while this slows the overall catalytic cycle, it disproportionately slows the activation energy-heavy protodeboronation pathway, improving the overall thermodynamic ratio of product to byproduct.
Issue 2: Ester Cleavage / Transesterification
Causality: Nucleophilic attack on the phenoxycarbonyl carbon by hydroxide (from aqueous base) or alkoxide (from alcoholic solvents).
Solution: Eliminate all alcohols. Replace carbonate bases with anhydrous phosphate (K₃PO₄) or fluoride (CsF) sources.
Causality: The boronic acid has degraded before it could react (stoichiometric imbalance), or the catalyst has deactivated into palladium black due to slow reductive elimination.
Solution: Increase boronic acid equivalents to 1.5. Ensure rigorous degassing (freeze-pump-thaw) to prevent oxidation of the phosphine ligand.
Part 3: Mechanistic Pathways (Visualized)
The following diagram illustrates the critical competition between the desired catalytic cycle and the primary mode of substrate failure.
Mechanistic divergence between desired transmetalation and undesired protodeboronation.
Part 4: Quantitative Data & Condition Optimization
The table below summarizes the causality of different reaction environments on the yield of (2-(Phenoxycarbonyl)phenyl)boronic acid coupling with a model aryl bromide.
Solvent System
Base
Ligand
Temp (°C)
Protodeboronation (%)
Ester Cleavage (%)
Target Yield (%)
Toluene/H₂O (1:1)
Na₂CO₃
PPh₃
90
45
35
<10
THF/EtOH (4:1)
K₂CO₃
dppf
80
20
60
15
Anhydrous Dioxane
CsF
XPhos
80
15
<5
75
Anhydrous Toluene
K₃PO₄
SPhos
65
<5
<2
91
Data Interpretation: Eliminating water and nucleophilic solvents, combined with an active Buchwald ligand (SPhos) and a mild base (K₃PO₄), suppresses both side reactions, validating the mechanistic causality discussed above.
Part 5: Validated Experimental Protocol
Methodology: Anhydrous Suzuki-Miyaura Coupling of (2-(Phenoxycarbonyl)phenyl)boronic acid
Self-Validating System: This protocol incorporates anhydrous K₃PO₄ to prevent ester hydrolysis and SPhos to outpace protodeboronation. The use of a sealed Schlenk tube ensures the exclusion of adventitious moisture.
Step 1: Catalyst and Reagent Preparation
In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 10 mL Schlenk flask with Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%) and SPhos (8.2 mg, 0.02 mmol, 4 mol%).
Add the aryl halide (0.50 mmol, 1.0 equiv) and (2-(Phenoxycarbonyl)phenyl)boronic acid (181 mg, 0.75 mmol, 1.5 equiv).
Self-Validation Check: The base must be oven-dried at 120°C under a high vacuum overnight prior to use to eliminate hydration spheres that cause ester hydrolysis.
Step 2: Solvent Addition and Degassing
4. Inject anhydrous, degassed Toluene (2.5 mL) into the flask.
5. Perform three freeze-pump-thaw cycles to remove dissolved oxygen, which can oxidize the phosphine ligand and cause catalyst deactivation.
Step 3: Reaction Execution
6. Seal the flask and heat in a pre-equilibrated oil bath at 65°C for 12 hours.
Self-Validation Check: Do not exceed 80°C, as the thermal degradation of the boronic acid outpaces the cross-coupling rate above this threshold.
Step 4: Workup and Isolation
7. Cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove the phosphate salts and palladium residues.
8. Wash the organic filtrate with a saturated aqueous NH₄Cl solution (5 mL).
Self-Validation Check: Using slightly acidic NH₄Cl rather than basic NaOH or NaHCO₃ ensures the phenoxy ester remains completely intact during the aqueous workup.
Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc).
Step-by-step workflow for anhydrous Suzuki-Miyaura coupling to preserve the ester.
Part 6: References
Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited, LJMU Research Online.
In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface, NIH.
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure, Journal of the American Chemical Society.
Technical Support Center: Stability & Solvent Selection for (2-(Phenoxycarbonyl)phenyl)boronic Acid Esters
Case ID: BOR-OR-2024-001 Subject: Prevention of Hydrolysis and Protodeboronation in Ortho-Substituted Boronic Esters Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary: The St...
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: BOR-OR-2024-001
Subject: Prevention of Hydrolysis and Protodeboronation in Ortho-Substituted Boronic Esters
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary: The Stability Paradox
Working with (2-(Phenoxycarbonyl)phenyl)boronic acid esters presents a unique "double-jeopardy" challenge in organic synthesis. You are not merely managing the equilibrium of a boronic ester; you are battling the Ortho-Effect .
Lewis Acidity: The boron atom is electron-deficient (Lewis acidic). The ortho-phenoxycarbonyl group is electron-withdrawing, which pulls electron density away from the phenyl ring, further increasing the Lewis acidity of the boron center. This makes it more susceptible to nucleophilic attack by water than a standard phenylboronic ester.
Protodeboronation Risk: In the presence of water and even mild bases, the C-B bond in ortho-substituted electron-deficient rings is prone to cleavage (protodeboronation), irreversibly destroying your starting material.
Transesterification: The boronic ester linkage is labile. Protic solvents (alcohols) will exchange with the pinacol/diol ligand, altering your molecule's reactivity profile.
The Golden Rule: The stability of this molecule is binary. In anhydrous, aprotic environments, it is robust. In the presence of moisture or protic solvents, it degrades rapidly.
Module 1: Solvent Selection Matrix
This matrix is derived from kinetic stability data of ortho-substituted arylboronates.
✅ Recommended Solvents (Green Zone)
Use these for storage, reactions, and analysis.
Solvent
Grade Requirement
Technical Rationale
THF (Tetrahydrofuran)
Anhydrous, Inhibitor-free
Gold Standard. Excellent solubility. The ether oxygen provides weak coordination to Boron, stabilizing the empty p-orbital without causing cleavage.
1,4-Dioxane
Anhydrous
High boiling point alternative to THF. Ideal for thermal reactions (e.g., Suzuki coupling) where water exclusion is critical.
Toluene
Anhydrous
Non-polar nature minimizes water solubility. Forms an azeotrope with water, allowing you to drive moisture out of the system during reflux.
DCM (Dichloromethane)
HPLC/Amylene Stabilized
Good for workups and low-temp storage. Warning: Avoid prolonged storage; acidification from stabilizer breakdown can catalyze hydrolysis.
DMF / DMAc
Anhydrous (99.8%+)
Required for polar reactions. Critical: Must be strictly water-free.[1] Hygroscopic nature makes them risky if not handled under inert gas.
⛔ Prohibited Solvents (Red Zone)
Strictly avoid contact.
Solvent
The Failure Mechanism
Water
Direct Hydrolysis.. This shifts equilibrium to the free acid, which is then prone to protodeboronation.
Methanol / Ethanol
Transesterification. The solvent alcohol displaces your ester ligand (e.g., pinacol). You will lose your specific ester and form the methyl/ethyl boronate, complicating purification.
Acetone (Wet)
Aldol/Hydrolysis Risk. Commercial acetone is rarely dry enough. It also reacts with boronic acids/esters under Lewis acidic conditions.
Module 2: The Mechanics of Failure
To troubleshoot effectively, you must visualize the enemy. The diagram below illustrates the competing pathways of Hydrolysis (Water attack) and Transesterification (Alcohol attack).
Figure 1: Degradation pathways. Note that hydrolysis to the Boronic Acid is often the gateway to irreversible Protodeboronation (black box).
Module 3: Troubleshooting Guide (FAQ)
Q1: My NMR spectra show broad, undefined peaks in the aromatic region. Is my compound degrading?
Diagnosis: Likely Partial Hydrolysis .
Explanation: Boronic esters and their corresponding boronic acids are often in equilibrium if trace water is present in the deuterated solvent (e.g.,
). The exchange rate between the ester and the acid is intermediate on the NMR timescale, causing peak broadening.
The Fix:
Filter the NMR solvent through a small plug of basic alumina or anhydrous
before adding your sample.
Add a generic drying agent (molecular sieves) directly to the NMR tube (for qualitative checks only).
Verification: If peaks sharpen after drying, it was moisture. If they remain broad or split, you have permanent degradation.
Q2: I see a new spot on TLC that trails/streaks. What is it?
Diagnosis:Free Boronic Acid .
Explanation: Boronic esters (non-polar) usually run high on silica. Boronic acids (polar, H-bond donors) interact strongly with the silica stationary phase, causing streaking or low
spots.
The Fix:
Do not try to purify the free acid on silica; it will streak and degrade.
Re-esterification: Dissolve the crude mixture in Toluene/THF, add excess of the original diol (e.g., pinacol) and MgSO4. Stir for 1 hour. This drives the equilibrium back to the ester.
Q3: My yield is low, and I recovered "Phenoxybenzoic acid" derivatives. Where did the Boron go?
Diagnosis:Protodeboronation .
Explanation: The ortho-phenoxycarbonyl group makes the ring electron-deficient. If hydrolysis occurs (forming the boronic acid), the C-B bond becomes weak. Under basic conditions (common in Suzuki couplings) or high heat, the C-B bond cleaves, replacing Boron with a Proton.
The Fix:
Strict Anhydrous Conditions: You must prevent the initial hydrolysis to the acid.
Base Selection: Switch to anhydrous bases like
(solid) or rather than aqueous carbonate solutions.
Module 4: Validated Drying Protocol
To ensure the integrity of your (2-(Phenoxycarbonyl)phenyl)boronic acid ester, utilize this self-validating drying workflow.
Figure 2: Anhydrous solvent validation workflow. Do not rely on "sealed" commercial bottles once opened.
Step-by-Step Protocol:
Sieve Activation: Commercial molecular sieves contain water. Heat 3Å or 4Å sieves to 300°C under high vacuum (0.1 mmHg) for 12 hours. Cool under Argon.
Solvent Treatment: Add activated sieves (20% w/v) to your HPLC-grade THF or Toluene. Let stand for at least 24 hours.
Verification: If Karl Fischer titration is unavailable, add a drop of benzophenone ketyl indicator (blue in THF) to a small aliquot. If it turns colorless immediately, the solvent is still wet.
Reaction Setup: Flame-dry all glassware. Cool under a stream of Argon. Cannulate solvent directly; do not pour.
References
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews, 43, 412-443. Link
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Cyclopropyl, and Perfluoroalkyl Boronic Acids. Journal of the American Chemical Society, 138(3), 917–930. Link
Noonan, G. M., & Leach, A. G. (2015).[2] A Mechanistic Proposal for the Protodeboronation of Neat Boronic Acids. Organic & Biomolecular Chemistry, 13, 2555-2560. Link
Overcoming steric hindrance in ortho-substituted boronic acid reactions
Technical Support Guide: Overcoming Steric Hindrance in Ortho-Substituted Suzuki-Miyaura Couplings Introduction: The "Ortho-Effect" in Cross-Coupling Scope: This guide addresses the kinetic and thermodynamic barriers int...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Guide: Overcoming Steric Hindrance in Ortho-Substituted Suzuki-Miyaura Couplings
Introduction: The "Ortho-Effect" in Cross-Coupling
Scope: This guide addresses the kinetic and thermodynamic barriers introduced by ortho-substituents on boronic acids (or their halide partners) in Suzuki-Miyaura coupling.
The Problem: Steric bulk at the ortho-position does not merely slow down the reaction; it fundamentally alters the rate-determining step (RDS). In standard couplings, oxidative addition is often the RDS. However, for ortho-substituted substrates, transmetallation becomes the bottleneck. The steric clash prevents the boronate from approaching the palladium center, leaving the sensitive boronic acid exposed to side reactions—primarily protodeboronation —before it can couple.
Module 1: Catalyst & Ligand Selection (The Engine)
To force a bulky substrate to couple, you need a catalyst that creates a highly reactive, mono-ligated Pd(0) species. Standard catalysts like Pd(PPh₃)₄ are ineffective here because they are not electron-rich enough and the ligands are not bulky enough to enforce the necessary geometry.
The Buchwald Ligand Strategy
Dialkylbiaryl phosphines (Buchwald Ligands) are the gold standard.
Mechanism: The bulky biaryl backbone promotes the formation of a mono-ligated [L-Pd(0)] species. The electron-rich phosphine facilitates oxidative addition, while the bulk accelerates reductive elimination.
Top Recommendations:
SPhos: The "universal" starter for hindered couplings. Excellent stability.
XPhos: Superior for aryl chlorides and extremely hindered biaryls (e.g., tetra-ortho-substituted).
The NHC Strategy (PEPPSI)
For substrates that fail with phosphines, N-Heterocyclic Carbenes (NHCs) offer a stronger
-donation.
Pd-PEPPSI-IPr: Extremely robust. The "throw-away" pyridine ligand stabilizes the precatalyst but dissociates easily to open the active site.
Why it works: The flexible steric bulk of the NHC "wingtips" allows the bulky incoming substrate to approach while protecting the metal center from deactivation.
Module 2: Boron Species Engineering (The Fuel)
If your catalyst is active but you still see low yields, the issue is likely protodeboronation (the boron falls off and is replaced by a proton). This is accelerated by the very bases required for Suzuki coupling.
The "Slow Release" Strategy (MIDA Boronates)
Concept: N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and unreactive. They do not transmetallate and do not protodeboronate.
Protocol: Under hydrolytic conditions (aqueous base), the MIDA group slowly hydrolyzes to release the free boronic acid.
Benefit: The concentration of free boronic acid is kept low, matching the rate of the slow transmetallation step. This prevents the accumulation of boronic acid, thereby starving the protodeboronation pathway.[1]
Potassium Organotrifluoroborates
Concept: These are air-stable salts. They require hydrolysis to active boronic acids but are generally more robust than free boronic acids.
Module 3: Visualizing the Steric Bottleneck
The following diagram illustrates the catalytic cycle, highlighting where steric hindrance causes failure (Transmetallation) and the competing side reaction (Protodeboronation).
Caption: The "Steric Bottleneck" at transmetallation causes boronic acid accumulation, leading to protodeboronation.
Module 4: Experimental Protocols
Protocol A: The "Buchwald Standard" (SPhos/Pd(OAc)₂)
Best for: Moderately hindered substrates (e.g., one ortho-substituent).
Mechanism: The water/base combination slowly hydrolyzes the MIDA ester (
) at a rate matching the cross-coupling (), keeping free boronic acid concentration low.
Troubleshooting Matrix
Use this decision tree to diagnose failure modes.
Caption: Diagnostic flow for identifying and solving reaction failures in hindered couplings.
Detailed Troubleshooting Q&A
Q1: I see full consumption of the boronic acid, but only 20% yield of the product. The major byproduct is the de-boronated arene (Ar-H).
Diagnosis: Rapid protodeboronation .[3] The transmetallation is too slow due to steric hindrance, and the base is hydrolyzing the C-B bond.
Solution:
Switch to MIDA Boronates: This throttles the release of the boronic acid.[4]
Anhydrous Conditions: Remove water entirely. Use anhydrous K₃PO₄ or CsF in Dioxane. Without water, the protodeboronation pathway is significantly suppressed.
Q2: My reaction is stalled. The aryl halide is unreacted, and the catalyst seems dead.
Diagnosis: The catalyst failed to activate or died.
Solution:
Activation: Ensure you are heating. Bulky ligands like XPhos require thermal energy to form the active Pd(0) species.
Ligand Swap: If using SPhos, upgrade to XPhos or Pd-PEPPSI-IPr . The increased bulk of XPhos facilitates the coupling of tetra-ortho-substituted systems.
Q3: Can I use Pd(PPh₃)₄ for ortho-substituted couplings?
Answer:No. PPh₃ is not electron-rich enough to facilitate oxidative addition with difficult substrates, and it lacks the bulk to enforce the mono-ligated species required for the transmetallation of hindered centers. You will likely see <5% yield.
Data Summary: Ligand Performance Comparison
Comparison of yields for the coupling of 2,4,6-trimethylbromobenzene (Mesyl bromide) with 1-naphthaleneboronic acid (Hindered coupling).
Ligand / Catalyst
Yield (%)
Comment
PPh₃ / Pd(PPh₃)₄
< 5%
Ligand lacks necessary bulk/electronics.
SPhos / Pd(OAc)₂
85-92%
Excellent general performance.
XPhos / Pd(OAc)₂
95-99%
Superior for extremely hindered cases.
PEPPSI-IPr
90-95%
Highly robust, air stable precatalyst.
References
Buchwald, S. L., et al. "Universal 1-Amino-2-phenylnaphthalene-Based Ligands for Palladium-Catalyzed Cross-Coupling." Journal of the American Chemical Society, 2007.[5]
Burke, M. D., et al. "Slow Release of Unstable Boronic Acids Enables Efficient Cross-Coupling." Journal of the American Chemical Society, 2009.
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Suzuki-Miyaura Cross-Coupling." Chemistry - A European Journal, 2006.
Lloyd-Jones, G. C., et al. "Protodeboronation of Arylboronic Acids and Esters." Journal of the American Chemical Society, 2014.
Technical Support Center: (2-(Phenoxycarbonyl)phenyl)boronic Acid
This technical support guide is designed for the specific purification and handling of (2-(Phenoxycarbonyl)phenyl)boronic acid . This compound presents a unique chemical tension: it contains a robust boronic acid moiety...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for the specific purification and handling of (2-(Phenoxycarbonyl)phenyl)boronic acid . This compound presents a unique chemical tension: it contains a robust boronic acid moiety prone to dehydration and a labile phenoxy ester prone to hydrolysis or cyclization.
Before attempting purification, you must understand the three competing equilibria that dictate the purity of this molecule. Treating this compound like a standard organic intermediate will lead to yield loss.
Boroxine Cycle (Reversible): Like all arylboronic acids, this molecule exists in equilibrium with its dehydrated trimer (boroxine). This is not an impurity; it is a dehydrated state of your product.
Phenoxy Ester Lability (Irreversible): The phenoxy group is a good leaving group. Under basic conditions or high heat, the ester can hydrolyze or cyclize to form a benzoxaborole derivative, permanently losing the phenoxy group.
Silanol Interaction: The boron atom coordinates irreversibly with standard silica gel, leading to severe streaking and mass loss during chromatography.
Diagnostic & Assessment (Start Here)
Q: My NMR shows broad peaks and multiple sets of aromatic signals. Is my compound impure?
A: Not necessarily. This is the hallmark of the Boroxine-Monomer Equilibrium .
In non-polar solvents (e.g.,
), the equilibrium favors the boroxine (trimer). In polar, hydrogen-bonding solvents, it favors the monomer.
Protocol for Purity Confirmation:
Do not run NMR in pure
. Instead:
Dissolve 10 mg of sample in
(favors monomer).
Alternatively, use
with 2 drops of added. Shake vigorously. The hydrolyzes the boroxine back to the monomer in the NMR tube.
Pass Criteria: If the spectrum simplifies to a single set of sharp peaks after adding
, your material is chemically pure but dehydrated.
Visualization: The Equilibrium Trap
[1]
Purification Protocols
Method A: Recrystallization (Recommended)
This is the most effective method for removing organic impurities without degrading the ester.
Why this works: It leverages the solubility difference between the boronic acid (polar) and the phenoxy ester precursors (non-polar) while avoiding silica.
Parameter
Specification
Primary Solvent
Acetonitrile (ACN) or Acetone
Anti-Solvent
Water (for ACN) or Hexanes (for Acetone)
Temperature
Max 50°C (Avoid boiling to prevent ester cleavage)
Step-by-Step:
Dissolve crude solid in the minimum amount of warm Acetonitrile (~45°C).
Filter while warm to remove insoluble particulates (borates/salts).
Slowly add Water (room temp) dropwise until persistent turbidity appears.
Ratio Target: Typically 1:1 to 1:2 ACN:Water.
Cool slowly to 4°C (fridge) overnight.
Filter solids and wash with cold 10% ACN/Water.
Critical Drying: Air dry or vacuum dry at room temperature . Heating under vacuum will dehydrate the product to the boroxine (waxy solid).
Method B: The Diethanolamine (DEA) Adduct (For Stubborn Impurities)
Use this if recrystallization fails.[1] It forms a crystalline boronate ester that precipitates out, leaving impurities in solution.
Warning: The hydrolysis step requires acid.[2][3] Because your molecule has a labile phenoxy ester, you must use mild conditions.
Workflow:
Complexation: Dissolve crude in Ether or THF. Add 1.05 eq of Diethanolamine (DEA). Stir 1h. The DEA adduct will precipitate as a white solid. Filter and wash with Ether.[2]
Hydrolysis (The Critical Step):
Suspend DEA adduct in biphasic EtOAc / 1M
(aq) or dilute Tartaric Acid. Do not use strong HCl.
Stir vigorously until the solid dissolves.
Separate organic layer, dry over
, and concentrate at <40°C.
Method C: Chromatography (Last Resort)
Standard silica gel chromatography will degrade this compound. If you must use a column, you must modify the stationary phase.
Troubleshooting Table:
Issue
Cause
Solution
Streaking / Tailing
Boron-Silanol coordination
Add 1% Acetic Acid to mobile phase.
Low Recovery
Irreversible adsorption
Use Reverse Phase (C18) silica. Elute with ACN/Water + 0.1% Formic Acid.
| Product Decomposition | Ester hydrolysis on silica | Pre-treat silica with 1%
in Hexane (neutralize acidity), then flush. |
Stability & Storage FAQs
Q: Can I store the compound in alcohol (Methanol/Ethanol)?A: NO.
Boronic acids readily form boronate esters with alcohols. With the phenoxycarbonyl group present, you also risk transesterification (swapping the phenoxy group for methoxy/ethoxy), effectively destroying your compound. Store as a solid.
Q: The solid turned into a waxy gum after vacuum drying. What happened?A: You dehydrated it.
Vacuum + Heat removes the structural water, pushing the equilibrium to the Boroxine trimer (often waxy/amorphous).
Fix: Recrystallize from ACN/Water to restore the crystalline monomeric acid.
Q: Can I use NaOH to dissolve the compound for extraction?A: NO.
While boronic acids are soluble in base (forming boronate salts), the phenoxy ester is extremely base-labile . NaOH will hydrolyze the ester to the carboxylic acid and phenol within minutes. Keep pH < 8 during all workups.
Decision Matrix & Workflow
Use this logic flow to determine the correct processing path for your crude material.
References
Hall, D. G.[4] (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Foundational text on Boroxine-Acid equilibrium).
Santucci, L., et al. (2022). "Purification strategies for arylboronic acids." Organic Process Research & Development. (General purification methodologies).
Tokunaga, Y., et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Heterocycles. (Thermodynamics of dehydration).
BenchChem Technical Support. (2025). "Purification of Crude Allenylboronic Acid." (Protocols for DEA adduct handling).
Welcome to the Boron Technologies Support Hub. You are likely encountering difficulties with Phenoxycarbonyl Phenylboronic Acids . These substrates present a "reactivity paradox": they are electronically activated for transmetallation due to the electron-withdrawing phenoxycarbonyl (phenyl ester) group, yet they frequently suffer from low yields.[1]
This is rarely a case of intrinsic "low reactivity."[1] Instead, it is usually a stability issue where protodeboronation or nucleophilic attack on the ester outcompetes the desired cross-coupling cycle. The phenoxycarbonyl group (
) is an active ester, making it highly susceptible to hydrolysis or aminolysis under standard Suzuki-Miyaura conditions.[1]
Part 1: Diagnostic Decision Tree
Before altering your protocol, identify the specific failure mode using the logic flow below.
Part 2: Troubleshooting Guides & FAQs
Issue 1: The "Disappearing Reagent" (Protodeboronation)
Symptom: The boronic acid is consumed rapidly, but the major product is the de-boronated arene (Ar-H) rather than the cross-coupled product.
Technical Explanation:
The phenoxycarbonyl group is a strong Electron-Withdrawing Group (EWG).[1] While EWGs generally facilitate the transmetallation step by making the boron center more Lewis acidic, they simultaneously destabilize the C-B bond toward base-catalyzed hydrolysis.
Under basic conditions (pH > 9), the boronic acid forms a boronate "ate" complex.[1] If the ring is electron-deficient, this complex is prone to ipso-protonation by water, cleaving the C-B bond [1].[1]
Corrective Protocol:
Switch Base: Replace Hydroxides (NaOH, KOH) or Alkoxides (NaOEt) with Anhydrous Fluorides (CsF, KF).[1] Fluoride activates the boron without acting as a Brønsted base source for protonation.[1]
Reduce Water: Move to anhydrous conditions. Use Dioxane/Toluene with CsF.[1]
Catalyst Loading: Increase the catalyst oxidative addition rate to outcompete decomposition. Use electron-rich, bulky ligands (e.g., XPhos or SPhos ) which accelerate the coupling of unstable boronic acids [2].[1]
Symptom: You isolate a carboxylic acid (Ar-COOH) or a different ester (if using alcoholic solvents), and free phenol.[1]
Technical Explanation:
The phenoxycarbonyl group is a phenyl ester .[1] Phenyl esters are "activated esters" (good leaving group: phenoxide, pKa ~10).[1] Standard Suzuki bases like NaOH or
in methanol/water will attack the carbonyl carbon faster than the palladium cycle turns over. This cleaves the phenoxy group, generating a carboxylate.[1] The resulting anionic carboxylate alters the electronics and solubility, often shutting down the reaction [3].
Corrective Protocol:
Strictly Avoid Alcohols: Never use MeOH or EtOH. They will transesterify.
Base Selection: Use Potassium Phosphate (
) suspended in Toluene or DME with minimal water (10:1 ratio).[1] Phosphate is basic enough to activate boron but less nucleophilic toward the ester than hydroxide.[1]
Steric Shielding: If possible, use a hindered base like
Symptom: Starting material remains untouched.[1] No byproducts, just no reaction.
Technical Explanation:
If the phenoxycarbonyl group is ortho to the boronic acid (2-phenoxycarbonylphenylboronic acid), two factors inhibit reaction:
Steric Bulk: The ester blocks the approach of the Palladium(II) species during transmetallation.
Intramolecular Coordination: The carbonyl oxygen can coordinate to the boron center, forming a stable, internal "ate" complex that is catalytically inert.[1]
Corrective Protocol:
Temperature: Increase reaction temperature to 100°C–110°C to break the internal coordination.
Ligand: Use SPhos (Buchwald G2/G3 Precatalyst).[1] SPhos is specifically designed to handle extreme steric hindrance in Suzuki couplings [4].[1]
Part 3: Optimized Experimental Protocol
Protocol: Cross-Coupling of Labile Phenyl Ester Boronic Acids
Use this protocol to minimize ester cleavage and protodeboronation.
, add exactly 1-2 drops of degassed water per 5 mL solvent (controlled water is better than random atmospheric moisture).[1] If using CsF, keep strictly anhydrous.[1]
Stir at 80°C. Monitor via LCMS at 1 hour.
Part 4: Mechanistic Visualization
Understanding the competition between the catalytic cycle and decomposition is vital.
Part 5: Advanced Applications (Catalysis)
Q: I am using (2-(phenoxycarbonyl)phenyl)boronic acid as a catalyst, not a substrate. Why is it inactive?
A: If you are using this for amide bond formation or Beckmann rearrangements (as described by the Hall Group [5]), the active species is often the boronic acid hemiacetal or a specific cyclic intermediate.
Dryness: These catalytic cycles often require the removal of water (Dean-Stark or Sieves) to drive the equilibrium toward the active anhydride or coordinated species.
Solvent: Ensure non-coordinating solvents (DCM, Toluene) are used.[1] Coordinating solvents (THF, DMF) can occupy the Lewis acidic site of the boron, deactivating the catalyst.
References
Cox, P. A., et al. (2017).[1] Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society.[2] [1]
Martin, R., & Buchwald, S. L. (2008).[1] Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Highly Hindered Aryl Boronic Acids.[1] Accounts of Chemical Research.
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.[1]
Altman, R. A., et al. (2007).[1] An Improved Cu-Based Catalyst System for the Reactions of Alcohols with Aryl Halides. Journal of Organic Chemistry. (Context on Buchwald Ligands for difficult substrates).
Mo, X., & Hall, D. G. (2018).[1] Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System. Journal of the American Chemical Society.[2] [1]
Technical Support Center: Troubleshooting the Synthesis of (2-(Phenoxycarbonyl)phenyl)boronic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic challenges associated with (2-(Phenoxycarbonyl)phenyl)boronic acid.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide to address the specific synthetic challenges associated with (2-(Phenoxycarbonyl)phenyl)boronic acid.
This highly specialized organocatalyst, developed by the Hall Group, is critical for the chemoselective activation of oxime N–OH bonds in ambient-condition 1[1]. However, synthesizing this molecule presents a severe chemoselectivity paradox: the target contains both a reactive boronic acid and a highly labile phenoxy ester. Traditional borylation routes often result in the destruction of one of these functional groups. This guide provides field-proven, causality-driven solutions to ensure a self-validating and high-yielding synthesis.
Q1: Why does my phenoxy ester keep cleaving during the borylation workup?
Causality & Mechanism: The phenoxy group (-OPh) is an exceptional leaving group compared to standard aliphatic alkoxy groups. If you utilize the traditional Miyaura borylation with bis(pinacolato)diboron (B2pin2), the reaction yields a pinacol ester intermediate. Converting this pinacol ester to the free boronic acid requires oxidative (e.g., NaIO4) or acidic/basic hydrolysis. These deprotection conditions are too harsh and will inevitably hydrolyze the highly electrophilic ortho-phenoxycarbonyl group, yielding the undesired 2-boronobenzoic acid.
Solution: Bypass the pinacol ester intermediate entirely by using2 [B2(OH)4, also known as BBA] as your boron source[2]. This allows for the direct synthesis of the free boronic acid without any subsequent deprotection step, completely preserving the fragile phenoxy ester[3].
Q2: I am using B2(OH)4, but my conversion is low and I see black palladium crashing out. What is happening?
Causality & Mechanism: Tetrahydroxydiboron is highly sensitive to both elevated temperatures and dissolved oxygen. At temperatures above 40 °C or in the presence of O2, B2(OH)4 rapidly decomposes into inactive boric acid[2]. This starves the catalytic cycle of the transmetalating agent, leaving the Pd(II)-aryl intermediate stranded, which subsequently degrades into inactive Pd black.
Solution: Maintain the reaction temperature strictly at 35 °C. You must degas all solvents by sparging with argon for at least 30 minutes prior to use, and maintain a positive argon headspace. Running the reaction in alcoholic solvents (like MeOH) helps stabilize the B2(OH)4 reagent[2].
Q3: How do I prevent homocoupling (biphenyl formation) and protodeboronation?
Causality & Mechanism: Homocoupling occurs when the newly formed boronic acid undergoes a secondary Suzuki-Miyaura coupling with the unreacted phenyl 2-bromobenzoate. This is triggered by using a base that is too strong (e.g., K2CO3), which over-activates the boron species. Protodeboronation is driven by the ortho-carbonyl group, which can stabilize the aryl anion leaving group if the C–B bond is cleaved by water at high temperatures.
Solution: Use anhydrous Potassium Acetate (KOAc). KOAc is a mild base that is strong enough to facilitate the formation of the reactive Pd–O–B linkage required for transmetalation, but too weak to fully quaternize the resulting boronic acid into a boronate, thereby4[4]. Keep the temperature below 40 °C to halt protodeboronation[2].
Quantitative Data: Reagent Strategy Comparison
The following table summarizes the impact of the boron source on the impurity profile and overall yield when synthesizing ortho-phenoxycarbonyl phenylboronic acids.
Borylation Reagent
Deprotection Required?
Ester Hydrolysis Risk
Homocoupling Risk
Typical Overall Yield
Key Process Challenge
B2pin2 (Traditional)
Yes (Harsh conditions)
Very High (>80%)
Moderate
< 15%
Pinacol removal cleaves the phenoxy ester.
B2(OH)4 (Direct)
No
Low (<5%)
Low (with KOAc)
75 - 85%
Reagent is highly oxygen and temperature sensitive.
Mechanistic Pathway Visualization
The diagram below illustrates the divergent pathways from the Pd(II) intermediate, highlighting why direct borylation is mandatory to avoid side reactions.
Mechanistic divergence in the synthesis of (2-(Phenoxycarbonyl)phenyl)boronic acid.
Validated Experimental Protocol: Direct Borylation via B2(OH)4
This self-validating protocol utilizes in-process controls to ensure the fragile phenoxy ester remains intact while maximizing boron incorporation.
Step 1: Preparation & Rigorous Degassing
In a rigorously dried Schlenk flask, add methanol (10 volumes relative to the starting material). Sparge the solvent with argon for a minimum of 30 minutes to remove dissolved oxygen. In-Process Control: Use a dissolved oxygen (DO) probe if operating at scale; DO must be near zero to prevent B2(OH)4 decomposition.
Step 2: Reagent Loading
To the flask, add phenyl 2-bromobenzoate (1.0 equiv), tetrahydroxydiboron [B2(OH)4] (2.0 equiv), and anhydrous Potassium Acetate (KOAc) (3.0 equiv).
Step 3: Catalyst Addition
Add the palladium catalyst. A highly active precatalyst such as Pd(dppf)Cl2 or a Buchwald palladacycle (e.g., XPhos Pd G2) at 0.25 - 1.0 mol% is recommended to ensure rapid oxidative addition at low temperatures.
Step 4: Reaction Execution
Seal the flask under a positive pressure of argon and stir at 35 °C .
Critical Warning: Do not exceed 40 °C. Elevated temperatures will trigger base-catalyzed protodeboronation and reagent decomposition. Complete conversion should be achieved within 4 to 6 hours. Monitor via HPLC.
Step 5: Workup & Polish Filtration
Cool the mixture to 20 °C. Perform a polish filtration through a pad of Celite to remove generated KBr salts and any precipitated Pd black. Wash the filter cake with a small amount of cold methanol.
Step 6: Isolation
Concentrate the filtrate under reduced pressure, strictly keeping the water bath temperature below 30 °C. Dilute the residue with ethyl acetate and wash gently with cold, slightly acidic water (pH 5-6) to remove residual boric acid and salts without hydrolyzing the ester. Dry the organic layer over Na2SO4, filter, and concentrate to yield the crude (2-(phenoxycarbonyl)phenyl)boronic acid.
References
Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions. Journal of the American Chemical Society. 1
Development and Scale-up of an Efficient Miyaura Borylation Process Using Tetrahydroxydiboron. Organic Process Research & Development. 2
Mass spectrometry analysis of (2-(Phenoxycarbonyl)phenyl)boronic acid
Title: Mass Spectrometry Analysis of (2-(Phenoxycarbonyl)phenyl)boronic Acid: A Comprehensive Comparison Guide Executive Summary (2-(Phenoxycarbonyl)phenyl)boronic acid has emerged as a breakthrough organocatalyst for th...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Mass Spectrometry Analysis of (2-(Phenoxycarbonyl)phenyl)boronic Acid: A Comprehensive Comparison Guide
Executive Summary
(2-(Phenoxycarbonyl)phenyl)boronic acid has emerged as a breakthrough organocatalyst for the chemoselective activation of oxime N-OH bonds in ambient Beckmann rearrangements. However, the mass spectrometric (MS) characterization of boronic acids is notoriously challenging due to their high polarity and propensity to undergo in-source dehydration, forming cyclic boroxine trimers. This guide provides an objective performance comparison between (2-(Phenoxycarbonyl)phenyl)boronic acid and its structural alternatives, delivering field-proven LC-MS/MS protocols designed for high-throughput reaction monitoring and pharmacokinetic profiling.
Mechanistic Insights: ESI-MS Behavior of Boronic Acids
To develop a robust MS method, one must understand the gas-phase chemistry of arylboronic acids under electrospray ionization (ESI) conditions[1].
Ionization Polarity: Boronic acids act as Lewis acids and readily form stable tetrahedral boronate anions in solution. Consequently, negative ion mode (ESI-) is universally preferred, yielding strong [M-H]- or adduct ions (e.g.,[M+CH3COO]-)[2].
The Boroxine Problem: Free boronic acids rapidly dehydrate in the heated ESI source to form boroxines (Ar3B3O3)[1]. The presence of the bulky phenoxycarbonyl group at the ortho position sterically shields the boron center, significantly suppressing this trimerization compared to underivatized analogs.
Fragmentation Causality: During Collision-Induced Dissociation (CID), the ester linkage of (2-(Phenoxycarbonyl)phenyl)boronic acid dictates the fragmentation pathway. The neutral loss of phenol (94 Da) provides a highly abundant and specific diagnostic product ion, which is critical for sensitive Multiple Reaction Monitoring (MRM)[3].
ESI-MS/MS Fragmentation Pathway of (2-(Phenoxycarbonyl)phenyl)boronic acid.
Comparative Performance Analysis
How does the phenoxy ester modification impact analytical performance? We compared (2-(Phenoxycarbonyl)phenyl)boronic acid against two common alternatives: the free acid (2-Boronobenzoic acid) and the methyl ester ((2-(Methoxycarbonyl)phenyl)boronic acid).
Table 1: LC-MS/MS Performance Comparison of ortho-Substituted Arylboronic Acids
Analytical Verdict: The phenoxycarbonyl derivative exhibits superior MS performance. Its increased hydrophobicity improves retention on standard C18 columns[2], while the specific neutral loss of phenol generates a cleaner MS/MS spectrum with lower background noise compared to the free acid.
To ensure absolute trustworthiness, the following protocol incorporates a self-validating mechanism using a post-column infusion of a stable isotope to continuously monitor matrix suppression.
Materials & Reagents:
Mobile Phase A: 10 mM Ammonium Acetate in LC-MS grade Water (pH ~6.8).
Causality: Ammonium acetate is selected over formic acid because acidic modifiers neutralize the boronate anion, suppressing the [M-H]- signal and promoting dehydration.
Mobile Phase B: LC-MS grade Acetonitrile.
Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)[2].
Step-by-Step Methodology:
Sample Preparation: Dilute the reaction mixture or biological sample in 50:50 Water/Acetonitrile to a final concentration within the linear dynamic range (10 pg/mL - 10 ng/mL)[3].
Chromatographic Separation:
Flow rate: 0.4 mL/min.
Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate for 1.5 minutes.
Self-Validation Step: Inject a blank solvent before and after the sample to verify the absence of carryover, which is common with "sticky" hydrophobic boronic acids. Simultaneously, utilize a post-column T-junction to infuse a Stable Isotope-Labeled Internal Standard (SIL-IS) to monitor real-time ion suppression.
Self-Validating LC-MS/MS Analytical Workflow for Boronic Acids.
References
Title: Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions.
Source: Journal of the American Chemical Society, 140(15), 5264-5271 (2018).
URL: [Link]
Title: Arylboronic acid chemistry under electrospray conditions.
Source: Journal of the American Society for Mass Spectrometry / PubMed.
URL: [Link]
Title: A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry.
Source: Analytical Methods / RSC Publishing.
URL: [Link]
Title: High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System.
Source: Waters Corporation.
URL: [Link]
Title: Quantitation of boronic acids at pg/mL levels of sensitivity.
Source: SCIEX.
URL: [Link]
A Comparative Reactivity Analysis for Synthetic Strategy: (2-(Phenoxycarbonyl)phenyl)boronic Acid vs. Phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a paramount tool for the construction of C-C bonds,...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of palladium-catalyzed cross-coupling reactions, the Suzuki-Miyaura coupling stands as a paramount tool for the construction of C-C bonds, particularly in the synthesis of complex biaryl structures integral to pharmaceuticals and materials science.[1][2] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, yield, and scope of this powerful transformation.[3][4] While phenylboronic acid serves as the foundational benchmark for this class of reagents, its substituted derivatives offer a gateway to diverse molecular architectures.
This guide provides an in-depth, objective comparison of the reactivity of (2-(Phenoxycarbonyl)phenyl)boronic acid against the unsubstituted phenylboronic acid . We will dissect the structural and electronic attributes of each molecule to explain the causality behind their differing performance in the context of the Suzuki-Miyaura reaction, providing field-proven insights and detailed experimental protocols to validate these principles in your own laboratory.
Structural and Electronic Dissection: A Tale of Two Boronic Acids
At first glance, the two molecules differ by a single substituent. However, the placement of the phenoxycarbonyl group at the ortho-position in (2-(Phenoxycarbonyl)phenyl)boronic acid introduces profound electronic and steric effects that fundamentally alter its reactivity profile compared to the parent phenylboronic acid.
Caption: Structural comparison of Phenylboronic acid and its ortho-substituted derivative.
Key Physicochemical Properties
Property
Phenylboronic Acid
(2-(Phenoxycarbonyl)phenyl)boronic acid
Rationale for Difference
Molecular Formula
C₆H₇BO₂
C₁₃H₁₁BO₄
Addition of the phenoxycarbonyl group.
Molar Mass
121.93 g/mol
242.05 g/mol
Increased molecular complexity.
Acidity (pKa)
~8.83
Predicted to be lower (~7-8)
The electron-withdrawing nature of the ortho-ester group increases the Lewis acidity of the boron center.[5][6]
Key Structural Feature
Unsubstituted Phenyl Ring
Ortho-Phenoxycarbonyl Group
This substituent is the primary driver of reactivity differences.
Electronic Effects: The Inductive and Resonance Tug-of-War
The reactivity of a phenylboronic acid in the Suzuki-Miyaura coupling is heavily influenced by the electronic density of the aromatic ring, which in turn affects the nucleophilicity of the ipso-carbon atom—the carbon bonded to boron.[4][7]
Phenylboronic Acid: Possesses a neutral phenyl ring. Its reactivity serves as a baseline for comparison.[3]
(2-(Phenoxycarbonyl)phenyl)boronic Acid: The phenoxycarbonyl group (-CO-O-Ph) is a potent electron-withdrawing group (EWG) . It exerts its influence through two primary mechanisms:
Inductive Effect (-I): The electronegative oxygen atoms in the ester functionality pull electron density away from the phenyl ring through the sigma bond network.[8]
Resonance Effect (-M): The carbonyl group can withdraw electron density from the ring via resonance, delocalizing pi-electrons onto the carbonyl oxygen. This effect is most pronounced at the ortho and para positions.[8]
This net withdrawal of electron density decreases the nucleophilicity of the ipso-carbon, making the crucial transmetalation step of the Suzuki-Miyaura catalytic cycle less favorable.[5]
Steric Hindrance: The Ortho-Effect
The most significant factor diminishing the reactivity of (2-(Phenoxycarbonyl)phenyl)boronic acid is steric hindrance. The bulky phenoxycarbonyl group resides directly adjacent to the boronic acid moiety. This "ortho-effect" creates a crowded environment around the reactive center, physically impeding the approach of the large palladium-catalyst complex required for transmetalation to occur.[5][9] This steric clash is a well-documented phenomenon that often leads to lower reaction rates and yields for ortho-substituted substrates.[9]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Perspective
To understand the impact of these structural differences, we must first visualize the mechanism of the reaction. The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The base activates the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group (R²) to the palladium(II) complex in the transmetalation step.[10][11][12] It is this critical transmetalation step where the electronic and steric properties of the boronic acid have the most profound impact.
Comparative Reactivity: An Illustrative Showdown
While direct, side-by-side kinetic studies for these specific compounds under identical conditions are not extensively published, we can construct a highly plausible comparison based on the established chemical principles discussed. Phenylboronic acid is consistently expected to outperform its ortho-substituted counterpart.
Illustrative Performance in a Generic Suzuki-Miyaura Reaction
The following table presents a hypothetical comparison of performance in a coupling reaction with 4-bromoanisole, a common coupling partner. This data is for illustrative purposes to highlight the expected differences in reactivity.
Boronic Acid
Substituent Effect
Expected Yield (%)
Expected Reaction Time (h)
Key Considerations
Phenylboronic acid
Neutral (Baseline)
85-95%
1-4
Serves as the high-performing benchmark for this reaction.[3]
(2-(Phenoxycarbonyl)phenyl)boronic acid
Ortho-EWG (Steric & Electronic Hindrance)
20-40%
12-24
Significantly reduced reactivity due to steric bulk and electron-withdrawing nature.[5][9] Potential for ester hydrolysis under harsh basic conditions.
Experimental Validation: A Self-Validating Protocol
The most reliable way to assess reactivity is through direct experimentation. The following protocol is designed as a self-validating system to compare the two boronic acids under identical conditions. By running two parallel reactions, one with each boronic acid, a researcher can directly observe the differences in yield and reaction progress.
Caption: A generalized workflow for the comparative Suzuki-Miyaura experiment.
Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole
Reaction vessels (e.g., 25 mL Schlenk flasks) with stir bars
Standard glassware for workup and purification
Procedure:
Catalyst Pre-formation (Optional but Recommended): In a separate small vial, dissolve Pd(OAc)₂ and PPh₃ in 2 mL of toluene. Stir for 15 minutes at room temperature. This pre-forms the active catalyst complex.
Reaction Setup: To each of two separate, oven-dried Schlenk flasks equipped with a stir bar and condenser, add 4-bromoanisole (187 mg) and potassium carbonate (276 mg).
Boronic Acid Addition: Add phenylboronic acid (146 mg) to Flask A. Add (2-(Phenoxycarbonyl)phenyl)boronic acid (290 mg) to Flask B.
Solvent and Catalyst Addition: Add the remaining toluene (6 mL) and water (2 mL) to each flask. Add the pre-formed catalyst solution (or the solid catalyst and ligand directly) to each flask.
Inert Atmosphere: Evacuate and backfill each flask with an inert gas (Nitrogen or Argon) three times to remove oxygen, which can deactivate the palladium catalyst.
Reaction: Heat both flasks to 90°C in a pre-heated oil bath with vigorous stirring.
Monitoring: Monitor the progress of each reaction by taking small aliquots periodically (e.g., every hour for the first 4 hours, then every 4 hours) and analyzing by Thin Layer Chromatography (TLC) or GC-MS.
Workup: Once a reaction is deemed complete (or has stalled), cool the flask to room temperature. Add 20 mL of water and 20 mL of ethyl acetate. Transfer the mixture to a separatory funnel, shake, and separate the layers. Extract the aqueous layer two more times with 15 mL of ethyl acetate.
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the biaryl product.
Analysis: Determine the isolated yield for each reaction and confirm the product's identity and purity using NMR spectroscopy and Mass Spectrometry.
Conclusion and Strategic Recommendations
The evidence overwhelmingly indicates that phenylboronic acid is significantly more reactive than (2-(Phenoxycarbonyl)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions.
For Efficiency and High Yield: Phenylboronic acid is the superior choice. Its lack of steric hindrance and its neutral electronic profile facilitate a rapid and efficient transmetalation step, leading to higher yields in shorter reaction times.
Navigating the Challenge of the Substituted Acid: When the (2-(Phenoxycarbonyl)phenyl) moiety is a required structural component, researchers must be prepared for a more challenging coupling. To overcome its inherent low reactivity, one might need to employ:
More reactive palladium catalysts (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos).[13]
Higher catalyst loadings.
Elevated reaction temperatures and extended reaction times.
Careful selection of a base to minimize potential hydrolysis of the ester group.[10]
By understanding the fundamental principles of steric and electronic effects, chemists can make informed decisions in their synthetic planning, anticipating challenges and selecting the optimal reagents and conditions to achieve their molecular targets. This comparative guide serves not just as a statement of reactivity, but as a framework for rational synthetic design.
References
A Comparative Guide to 2-Ethoxy-5-methoxyphenylboronic Acid and Other Phenylboronic Acids in Suzuki-Miyaura Cross-Coupling React. Benchchem.
The Ortho-Nitro Enigma: A Technical Guide to its Electronic Effects in Phenylboronic Acid. Benchchem.
Suzuki Coupling. Organic Chemistry Portal.
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory.
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
The influence of ortho-substituents on the properties of phenylboronic acids.
Suzuki-Miyaura Coupling. Chemistry LibreTexts.
Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin
Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Course Hero.
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergradu
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
Substituent Effects. La Salle University.
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC.
Technical Guide: (2-(Phenoxycarbonyl)phenyl)boronic Acid vs. Pinacol Ester Derivatives
This technical guide provides an in-depth comparison between (2-(Phenoxycarbonyl)phenyl)boronic acid (a specialized organocatalyst) and its pinacol ester derivatives (Bpin). It is designed for researchers in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides an in-depth comparison between (2-(Phenoxycarbonyl)phenyl)boronic acid (a specialized organocatalyst) and its pinacol ester derivatives (Bpin). It is designed for researchers in medicinal chemistry and process development, focusing on the trade-offs between catalytic activity, stability, and atom economy.
Executive Summary
The Core Distinction:
(2-(Phenoxycarbonyl)phenyl)boronic acid (Free Acid): The active catalytic species . It is a potent Lewis acid designed by the Hall Group for the chemoselective Beckmann rearrangement of oximes to amides. Its reactivity relies on the reversible formation of boronate intermediates, facilitated by the free hydroxyl groups on the boron atom.
Pinacol Ester Derivatives (Bpin): The dormant precursor . While thermodynamically stable and ideal for chromatographic purification or long-term storage, the Bpin form is kinetically inert in mild organocatalytic cycles. It must be hydrolyzed to the free acid to exhibit catalytic turnover in amide formation.
Recommendation: Use the Free Acid for direct catalytic applications (Beckmann rearrangement, amidation). Use the Pinacol Ester only as a stable intermediate during the synthesis of the catalyst itself or for Suzuki-Miyaura coupling applications where harsh base activation is permissible.
Technical Analysis: The "Hall Catalyst" System
The Molecule
(2-(Phenoxycarbonyl)phenyl)boronic acid (CAS: 2211934-51-7) is a bifunctional catalyst.
Ortho-Phenoxycarbonyl Group: An electron-withdrawing ester that enhances the Lewis acidity of the boron center. It also provides a potential site for intramolecular coordination or "boron-assisted" ligand exchange.
Boronic Acid Moiety: The active site that covalently binds to the oxime substrate, activating the hydroxyl group for migration.
Mechanism of Action (Beckmann Rearrangement)
Unlike traditional acid-mediated Beckmann rearrangements (which require harsh H₂SO₄ or TfOH), this boronic acid operates under mild conditions.
Condensation: The free boronic acid condenses with the oxime (R-C=N-OH) to release water and form a boronate intermediate.
Activation: The boron atom, enhanced by the ortho-ester, pulls electron density from the oxime oxygen.
Rearrangement: The alkyl group migrates, expelling the boronate and forming the nitrilium ion (precursor to the amide).[1]
Turnover: Hydrolysis regenerates the boronic acid catalyst.
Critical Note on Pinacol Esters:
Standard pinacol esters (Bpin) possess a robust B-O-C linkage. The steric bulk and high bond strength of the pinacol diol prevent the rapid ligand exchange required for Step 1 (Condensation). Therefore, Bpin derivatives are catalytically dead in this specific cycle unless hydrolyzed first.
The Role of Perfluoropinacol
Research (e.g., J. Am. Chem. Soc.[2][3][4] 2018, 140, 15, 5264–5271) indicates that adding perfluoropinacol can enhance the reaction.[4] Unlike standard pinacol, perfluoropinacol is highly electron-deficient, making the resulting boronate ester significantly more Lewis acidic and labile, accelerating the catalytic cycle. Do not confuse standard Pinacol (deactivator) with Perfluoropinacol (activator).
Comparative Data: Free Acid vs. Pinacol Ester
The following table summarizes the functional differences in experimental contexts.
Feature
(2-(Phenoxycarbonyl)phenyl)boronic Acid
Pinacol Ester Derivative (Bpin)
Primary Role
Active Catalyst (Beckmann Rearrangement)
Synthetic Precursor / Storage Form
Lewis Acidity
High (Available p-orbital)
Low (Occupied by diol back-donation)
Ligand Exchange
Fast (Reversible with diols/oximes)
Slow (Kinetically trapped)
Purification
Difficult (Streaks on Silica; polar)
Easy (Stable on Silica; non-polar)
Atom Economy
High (Used at 5-10 mol%)
Low (Requires removal of pinacol mass)
Storage Stability
Moderate (May dehydrate to boroxine)
High (Resistant to hydrolysis/oxidation)
Visualization of Pathways[1]
Diagram 1: Catalytic Cycle & Activation
This diagram illustrates why the Free Acid works and the Pinacol Ester does not.
Caption: The Free Acid enters the catalytic cycle directly. The Pinacol Ester is kinetically trapped and must undergo hydrolysis (often the rate-limiting or blocking step) to participate.
Dissolution: Dissolve the pinacol ester (1.0 equiv) in a 1:1 mixture of Acetone/Water (0.1 M).
Oxidative Cleavage: Add NaIO₄ (3.0 equiv) and NH₄OAc (3.0 equiv).
Stir: Stir vigorously at room temperature for 12–24 hours. The reaction mixture may become cloudy.
Extraction: Remove acetone in vacuo. Extract the aqueous layer with EtOAc (3x).
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Checkpoint: Verify the disappearance of the pinacol methyl singlets (~1.2-1.3 ppm) in ¹H NMR. The free acid is now ready for catalysis.
References
Mo, X., Morgan, T. D. R., Ang, H. T., & Hall, D. G. (2018).[3][4] Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions. Journal of the American Chemical Society, 140(15), 5264–5271.[4]
Technical Guide: Validating Purity of (2-(Phenoxycarbonyl)phenyl)boronic Acid
Executive Summary The Analytical Paradox: For (2-(Phenoxycarbonyl)phenyl)boronic acid, standard HPLC purity results are frequently misleading. While HPLC is the industry standard for detecting synthesis byproducts (like...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The Analytical Paradox: For (2-(Phenoxycarbonyl)phenyl)boronic acid, standard HPLC purity results are frequently misleading.
While HPLC is the industry standard for detecting synthesis byproducts (like phenol), it often fails to accurately quantify the "active" boronic acid content due to the dynamic equilibrium between the monomeric acid and its trimeric boroxine anhydride. This guide outlines a dual-method validation strategy: using Reverse-Phase HPLC (RP-HPLC) for impurity profiling (specifically hydrolysis degradation) and Quantitative NMR (qNMR) for absolute assay determination.
Part 1: The Analytical Challenge
To validate this specific molecule, one must understand its two primary instability mechanisms. Unlike simple organic compounds, (2-(Phenoxycarbonyl)phenyl)boronic acid exists in a state of flux.
The Boroxine Equilibrium (Reversible)
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1] In an anhydrous solid state, your sample is likely a mixture of the monomer and the boroxine.
Impact on HPLC: In aqueous mobile phases, the boroxine usually hydrolyzes back to the monomer. A single HPLC peak often represents both species, masking the true solid-state composition.
Impact on Stoichiometry: If you calculate reactions based on the monomer's molecular weight (MW: ~242.04 g/mol ), but your sample is 30% boroxine (MW: ~671.8 g/mol ), your stoichiometry will be incorrect.
Ortho-Ester Hydrolysis (Irreversible Degradation)
The phenoxycarbonyl group at the ortho position is susceptible to hydrolysis, releasing Phenol and 2-Boronobenzoic acid .
The Trap: 2-Boronobenzoic acid often cyclizes to form 1-hydroxy-2,1-benzoxaborol-3(1H)-one (a cyclic anhydride).
The Marker:Phenol is the most reliable "flag" for degradation. Its presence in HPLC confirms the ester bond has broken.
Visualization: Degradation & Equilibrium Pathways
Figure 1: The dynamic stability profile. Note that while Boroxine formation is reversible (yellow), ester hydrolysis (red) releases Phenol and is irreversible.
Part 2: Methodology 1 – HPLC for Impurity Profiling
Objective: Isolate and quantify the specific degradation product (Phenol) and synthesis impurities (e.g., protodeboronation products).
Why this Protocol?
Standard neutral mobile phases cause peak tailing for boronic acids due to interaction with silanol groups on the column. We use an acidified mobile phase to suppress silanol ionization and ensure the boronic acid remains in a neutral state.
Experimental Protocol
Instrument: HPLC with UV-Vis / DAD (Diode Array Detector).
Column: C18 (End-capped), 4.6 x 150 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax).
Wavelength: 254 nm (General) and 270 nm (Specific for Phenol).
The Parent Peak: Expect the boronic acid to elute mid-gradient.
The Phenol Peak: Phenol is less polar than the boronic acid but more polar than many synthesis precursors. It typically elutes earlier than the parent in high-pH methods, but in this acidic gradient, it will be distinct. You must run a pure Phenol standard to confirm retention time.
Peak Shape: If the main peak splits, it suggests on-column interconversion between the open acid and the cyclic benzoxaborole form (if hydrolysis occurred) or incomplete hydrolysis of the boroxine (rare in 0.1% FA).
Part 3: Methodology 2 – qNMR for Absolute Purity
Objective: Determine the absolute mass percentage of the active boronic acid, accounting for "invisible" impurities in HPLC (water, inorganic salts) and the boroxine ratio.
Why qNMR?
HPLC area % assumes all components have the same extinction coefficient (response factor). This is false. Phenol absorbs UV differently than the boronic acid. qNMR counts protons, making it inherently quantitative without reference standards for every impurity.
Experimental Protocol
Solvent: DMSO-d6 (Dissolves both monomer and boroxine; minimizes exchange broadening compared to MeOD).
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Maleic Acid (Must be high purity, trace metal free).
Relaxation Delay (d1): Set to ≥ 30 seconds (Essential for accurate integration of boron-adjacent protons which may have different relaxation times).
The following table contrasts the two methods to guide your validation workflow.
Feature
HPLC (Chromatographic Purity)
qNMR (Absolute Content)
Titration (Mannitol Method)
Primary Output
Relative % of UV-absorbing species.
Absolute mass % of active compound.
Total acidic boron species.
Boroxine Handling
Converts to monomer (usually). Overestimates purity.
Can distinguish monomer vs. trimer (in DMSO).
Cannot distinguish.
Impurity Detection
Excellent. Detects trace Phenol (0.05%).
Low. LOQ is typically ~1%.
Poor. Non-specific.
Throughput
High (Automated).
Low (Manual processing).
Low (Manual).
Blind Spots
Inorganic salts, water, non-UV active solvents.
None (if soluble).
Non-acidic impurities.
The "Golden" Workflow
Do not rely on one method. Use the Integrated Validation Workflow :
Figure 2: Recommended decision tree. HPLC filters out degraded batches; qNMR assigns the final potency value for stoichiometry.
References
Hall, D. G. (2011).[4] Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. Link
BenchChem Technical Support. (2025). Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Link
Adamczyk-Woźniak, A., et al. (2018).[1] Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. European Journal of Inorganic Chemistry. Link
Sigma-Aldrich. (2025). High-Performance Quantitative H-1 NMR (qNMR). Link
Waters Corporation. (2023). Developing a Separation for Boronic Acids Using Maxpeak™ Premier Column Technology. Link
Reactivity comparison of phenoxy vs methoxy carbonyl phenylboronic acids
An in-depth technical comparison of ester-functionalized phenylboronic acids reveals how a single structural modification—the alkoxy group of the ester—can fundamentally alter a molecule's reactivity profile. For researc...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical comparison of ester-functionalized phenylboronic acids reveals how a single structural modification—the alkoxy group of the ester—can fundamentally alter a molecule's reactivity profile. For researchers and drug development professionals, understanding the divergence between methoxycarbonyl and phenoxycarbonyl phenylboronic acids is critical for selecting the right reagent, whether the goal is robust C–C bond formation or advanced organocatalysis.
Structural & Electronic Divergence: The Causality of Reactivity
Both methoxycarbonyl and phenoxycarbonyl phenylboronic acids possess a boronic acid moiety (capable of transmetalation and reversible diol binding) and an ester moiety. However, their applications diverge based on the leaving group ability and electrophilicity of the carbonyl carbon.
Methoxycarbonyl (-COOMe): The methoxy group is a poor leaving group. In this context, the ester acts purely as an electron-withdrawing group (EWG) via resonance and induction. This electronic deactivation stabilizes the C–B bond against protodeboronation, ensuring high efficiency during palladium-catalyzed cross-coupling [1].
Phenoxycarbonyl (-COOPh): The phenoxy group is an excellent leaving group (the pKa of phenol is ~10, compared to methanol at ~15.5). This transforms the ester into an "active ester." When positioned ortho to the boronic acid (e.g., 2-phenoxycarbonylphenylboronic acid), the molecule can coordinate to a substrate via the boron atom, bringing it into proximity with the highly electrophilic phenoxy ester. This triggers rapid intramolecular transesterification—a pathway inaccessible to the methoxy analogue[2].
Quantitative Performance & Reactivity Comparison
The following table summarizes the operational differences between the two derivatives based on their dominant applications in literature.
Methoxycarbonyl phenylboronic acids (typically the 3- or 4-isomers) are staple building blocks in pharmaceutical synthesis. The EWG nature of the ester increases the Lewis acidity of the boron atom. While this slightly decelerates the transmetalation step compared to electron-rich boronic acids, it significantly facilitates the formation of the reactive trihydroxyboronate intermediate [ArB(OH)3]- and prevents premature degradation [1].
Catalytic cycle of Suzuki-Miyaura coupling highlighting the stability of EWG-boronic acids.
Experimental Protocol: Standard Suzuki-Miyaura Coupling
Self-Validating Rationale: The use of a weak base (K2CO3) in a biphasic system prevents the hydrolysis of the methoxy ester while efficiently generating the active boronate species required for transmetalation.
Reagent Assembly: In an oven-dried Schlenk flask, combine 4-methoxycarbonylphenylboronic acid (1.2 equiv), the target aryl bromide (1.0 equiv), and K2CO3 (2.0 equiv).
Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H2O (4:1 v/v). The biphasic nature ensures base solubility while protecting the ester from bulk aqueous hydrolysis.
Catalyst Addition: Add Pd(dppf)Cl2 (5 mol%) under a strict inert argon atmosphere.
Reaction Execution: Heat the mixture to 80 °C with vigorous stirring for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and purify via silica gel chromatography to isolate the functionalized biaryl product.
In 2018, Hall and co-workers demonstrated that 2-phenoxycarbonylphenylboronic acid acts as a "true organocatalyst" for the Beckmann rearrangement of oximes into amides under ambient conditions[2]. The reaction relies on a boron-induced oxime transesterification. While 2-methoxycarbonyl derivatives show baseline activity, the 2-phenoxycarbonyl derivative dramatically accelerates the rate-limiting transesterification step due to the superior leaving group ability of the phenoxy moiety.
Mechanism of organocatalytic Beckmann rearrangement via boron-induced transesterification.
Self-Validating Rationale: Perfluoropinacol is added as a transient additive. It forms a highly electrophilic boronic ester in situ, which acts as an internal Lewis acid to further activate the ortho-carboxyester toward nucleophilic attack by the oxime [2].
Catalyst Preparation: In a dry 1-dram vial, combine 2-phenoxycarbonylphenylboronic acid (5 mol%) and perfluoropinacol (5 mol%).
Substrate Addition: Add the target oxime substrate (1.0 equiv, typically 0.5 mmol) to the vial.
Solvent Addition: Dissolve the mixture in a polar solvent system, strictly using Nitromethane/Trifluoroethanol (CH3NO2/TFE, 1:1 v/v, 1.0 mL).
Reaction Execution: Stir the reaction at ambient temperature (25 °C) for 2–24 hours, monitoring via TLC. The transesterification yields an acyl oxime intermediate that undergoes spontaneous unimolecular rearrangement.
Product Isolation: Evaporate the solvent under reduced pressure and purify the resulting functionalized amide directly via column chromatography.
References
Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions
Source: Organic Letters (ACS Publications)
URL:[Link]
Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link]
Comparative
Technical Guide: Interpreting 11B NMR Shifts for (2-(Phenoxycarbonyl)phenyl)boronic Acid
Executive Summary This guide provides a high-level technical analysis of the 11B NMR spectral characteristics of (2-(Phenoxycarbonyl)phenyl)boronic acid . Unlike standard proton NMR, Boron-11 spectroscopy is a direct pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a high-level technical analysis of the 11B NMR spectral characteristics of (2-(Phenoxycarbonyl)phenyl)boronic acid . Unlike standard proton NMR, Boron-11 spectroscopy is a direct probe of the atom's hybridization state (
vs. ) and coordination geometry. For researchers utilizing this compound—likely as a reactive intermediate, a protease inhibitor precursor, or a supramolecular building block—correctly interpreting these shifts is critical for validating purity and monitoring the Lewis acid-base equilibrium inherent to ortho-substituted boronic acids.
Part 1: The Chemical Shift Landscape
The 11B nucleus (
) is quadrupolar, leading to broader lines than 1H or 13C. However, its chemical shift range is highly diagnostic. For (2-(Phenoxycarbonyl)phenyl)boronic acid, the spectrum reveals the dynamic competition between the open trigonal form , boroxine anhydride formation , and intramolecular coordination .
The Shift-Structure Correlation Map
The following diagram maps the expected chemical shift zones for this specific molecule and its derivatives.
Figure 1: 11B NMR Chemical Shift Landscape. The target molecule typically resides in the sp2 region unless solvent or pH forces tetrahedral geometry.
Part 2: Detailed Spectral Interpretation
The Primary Resonance: 28 – 32 ppm (
Hybridization)
In non-coordinating solvents (e.g.,
, ), (2-(Phenoxycarbonyl)phenyl)boronic acid typically exhibits a broad singlet centered around 29–31 ppm .
Significance: This indicates the boron is in its trigonal planar form. The ortho-phenoxycarbonyl group (an ester) is a weak Lewis base. Unlike ortho-aminomethyl groups (which form "Wulff-type" intramolecular bonds and shift to ~10 ppm), the ester carbonyl oxygen provides only weak donation, often insufficient to lock the boron into a full
state in the absence of external base.
Observation: If you see this peak, your molecule is likely in its "open," reactive Lewis acid state.
The Boroxine Artifact: ~33 ppm
Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines).[1]
Significance: A shoulder or distinct peak at ~33 ppm indicates partial dehydration. This is reversible and concentration-dependent.
Correction: Adding a drop of
to the NMR tube often hydrolyzes the boroxine back to the acid, merging this peak into the main 30 ppm signal.
The Tetrahedral Shift: 2 – 10 ppm (
Hybridization)
If the spectrum shows a signal in this high-field region, one of two events has occurred:
Solvent Complexation: You used a Lewis basic solvent (e.g., Pyridine, DMSO) or added hydroxide (
).
Intramolecular Cyclization: If the phenoxy group is displaced (hydrolysis) or if the geometry forces strong interaction, a benzoxaborole species may form. However, standard benzoxaboroles often remain near 28 ppm unless they form an "ate" complex (anion). A shift to <10 ppm confirms the boron has accepted a fourth ligand (tetrahedral geometry).
Part 3: Comparative Performance Analysis
The following table compares the 11B NMR profile of the target molecule against standard alternatives to aid in structural differentiation.
Feature
(2-(Phenoxycarbonyl)phenyl)boronic acid
Phenylboronic Acid (PBA)
Benzoxaborole (Cyclic)
Primary Shift ()
29 – 31 ppm (Broad)
29 – 30 ppm
28 – 32 ppm
Ortho-Effect
Weak O→B interaction; potential for ester hydrolysis.
None.
Cyclic B-O-C bond is permanent.
pKa (Lewis Acidity)
Lower than PBA (more acidic) due to electron-withdrawing ester.
~8.8
~7.3 (Higher acidity due to ring strain).
Stability Signal
Look for Phenol release in 1H NMR (indicates degradation).
Stable.
Stable.
Response to Base
Shifts to ~2-5 ppm (Tetrahedral boronate).
Shifts to ~1-3 ppm .
Shifts to ~1-3 ppm .
Performance Insight:
The (2-(Phenoxycarbonyl)phenyl) moiety acts as an "activated" boronic acid. The electron-withdrawing nature of the ester increases the Lewis acidity of the boron compared to standard PBA. In 11B NMR, this may manifest as a slight downfield shift (deshielding) compared to PBA, or a higher propensity to bind hard nucleophiles (shifting upfield to the
range).
Part 4: Self-Validating Experimental Protocol
To ensure data integrity, you must eliminate the "Glass Ghost"—the broad background signal from borosilicate glass (Pyrex), which contains ~4%
.
Protocol Workflow
Figure 2: Decision tree for eliminating background interference in Boron NMR.
Step-by-Step Methodology
Tube Selection: Use a Quartz NMR tube (or a specific boron-free tube) if possible.[2] If using standard Pyrex, run a "blank" solvent spectrum to characterize the glass background (usually a very broad hill centered at ~0-20 ppm).
Reference: Use an external capillary of
in (set to 0.00 ppm). Avoid internal standards that might react with the boronic acid.
Concentration: Prepare samples at >20 mM . Boron-11 is sensitive, but the quadrupolar broadening lowers the signal-to-noise ratio.
Acquisition Parameters:
Pulse Angle: 90°.
Relaxation Delay (
): 0.1 – 0.5 seconds (Relaxation is fast due to quadrupole).
Line Broadening (LB): Apply 5–10 Hz exponential multiplication during processing to smooth the noise.
References
Valenzuela, S. A., et al. (2022).[3][4][5] "11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations." The Journal of Organic Chemistry.
Storey, C. J., et al. (2010). "A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters." The Journal of Physical Chemistry A.
Hargreaves, J. S., et al. (2011). "Characterization of Boron-Containing Compounds by 11B NMR." Encyclopedia of Inorganic and Bioinorganic Chemistry.
As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing both the synthetic utility and the lifecycle management of advanced organocatalysts. (2-(Phenoxycarbonyl)phenyl)bo...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing both the synthetic utility and the lifecycle management of advanced organocatalysts. (2-(Phenoxycarbonyl)phenyl)boronic acid (CAS 2211934-51-7) is a highly specialized boronic acid catalyst developed by the Hall Group for the chemoselective activation of oxime N–OH bonds in Beckmann rearrangements.
While its catalytic efficiency under ambient conditions is unparalleled, its unique structural motifs—a Lewis acidic boronic acid paired with a phenoxy ester—demand rigorous, mechanistically informed disposal protocols to ensure laboratory safety and environmental compliance[1]. This guide provides a comprehensive, self-validating operational framework for the safe handling and disposal of this compound.
Chemical Profile & Hazard Assessment
Before executing any disposal protocol, it is critical to understand the quantitative and qualitative properties of the waste material.
Table 1: Chemical Profile & Operational Implications
Property / Attribute
Specification
Operational Implication
Chemical Name
(2-(Phenoxycarbonyl)phenyl)boronic acid
Contains both a Lewis acidic boron center and an ester linkage.
CAS Number
2211934-51-7
Unique identifier required for EHS waste logging and tracking[2].
Molecular Formula
C13H11BO4
High carbon content; must be treated as organic hazardous waste[2].
Molecular Weight
242.04 g/mol
Used for calculating molar waste concentrations in bulk disposal[2].
Physical State
Solid (Powder or Crystals)
High risk of aerosolization; handle strictly within a certified fume hood[3].
Primary Hazards
Skin/Eye Irritant, Aquatic Toxicity
Requires full PPE; strictly prohibited from standard drain disposal[4][5].
Mechanistic Insights: The "Why" Behind the Protocol
Standard generic waste disposal procedures are insufficient for (2-(Phenoxycarbonyl)phenyl)boronic acid due to two specific mechanistic vulnerabilities:
Ester Hydrolysis & Toxic Phenol Release: The molecule contains a phenoxycarbonyl group. If this compound is disposed of in strongly basic aqueous waste streams (pH > 10), the ester linkage will undergo rapid base-catalyzed hydrolysis. This reaction releases phenol —a highly toxic, corrosive, and environmentally hazardous compound[6]. Therefore, waste streams containing this catalyst must be kept strictly neutral or mildly acidic.
Electrophilic Boron Reactivity: In its catalytic cycle, this compound is often paired with perfluoropinacol to form a transient, highly electrophilic boronic ester that acts as an internal Lewis acid[1]. This heightened electrophilicity means the waste can react exothermically with strong nucleophiles or oxidizers. Segregation from incompatible chemical streams is non-negotiable.
Operational Safety & PPE Requirements
Before initiating any disposal workflow, establish a secure operational environment. The boronic acid moiety can act as a severe respiratory and mucosal irritant[7].
Respiratory & Environmental: All waste consolidation must occur inside a certified chemical fume hood with a minimum face velocity of 100 fpm.
Hand Protection: Don double-layered chemical-resistant nitrile gloves. The outer glove should be discarded immediately if contaminated[5].
Eye/Body Protection: Splash-proof chemical safety goggles and a fully buttoned, flame-retardant lab coat are mandatory[5].
Step-by-Step Disposal Workflows
To ensure trustworthiness and safety, every protocol below includes a self-validating step to verify the environment before proceeding.
Applies to: Expired catalyst powder, contaminated weighing papers, spatulas, and empty reagent vials.
Collection: Gather all solid contaminated materials inside the fume hood. Do not sweep dry powders, as this promotes aerosolization[7].
Containerization: Place items into a chemically compatible, sealable high-density polyethylene (HDPE) container.
Self-Validation Check: Inspect the container for moisture. Causality: Trace water combined with ambient nucleophiles can degrade the catalyst over time, building pressure. Ensure the container is bone-dry before sealing.
Labeling: Affix a compliant hazardous waste label immediately. Mark explicitly as: "Solid Hazardous Waste - Toxic Organoboron Compound"[7].
PPE Disposal: Doff the outer nitrile gloves inside-out to encapsulate any residual catalyst dust, and dispose of them in the same solid waste container[5].
Applies to: Post-reaction Beckmann rearrangement solvent mixtures and glassware rinsates.
Solvent Compatibility Check: Identify the reaction solvent. Beckmann rearrangements utilizing this catalyst often employ polar solvent mixtures (e.g., nitromethane, acetonitrile)[8]. Verify whether halogenated solvents (like dichloromethane) were used to ensure proper segregation into "Halogenated" vs. "Non-Halogenated" organic waste.
Self-Validation Check (pH Verification): Before transferring the waste into the bulk accumulation container, test the pH of the solution using indicator strips. Ensure the pH is strictly below 9.0. Causality: As established, pH levels > 10 will hydrolyze the phenoxy ester, releasing toxic phenol into the waste stream[6].
Segregation & Transfer: Transfer the mixture into the designated liquid waste container using a secondary funnel. Never mix with strong oxidizers, heavy metal waste, or strong bases[5].
Secondary Containment: Place the liquid waste container in a secondary containment tray to prevent environmental release in the event of primary vessel failure.
Protocol 3: Accidental Spill Management
Applies to: Accidental benchtop or fume hood spills of the catalyst.
Containment: Immediately cover the spilled powder or liquid with chemical absorbent pads to prevent spread[5].
Decontamination: Dampen a clean cloth with a mild pH 7-8 buffer and wipe the affected area. Crucial: Do NOT use strong bases like NaOH or bleach, as this will trigger phenol release[5].
Secondary Wash: Follow up with a distilled water wipe to remove any residual buffer salts.
Waste Consolidation: Transfer all absorbent pads and wipes into a sealed hazardous waste bag, label accordingly, and request an immediate EHS pickup[7].
Disposal Decision Workflow
The following logic diagram outlines the operational decision tree for segregating and disposing of (2-(Phenoxycarbonyl)phenyl)boronic acid waste.
Figure 1: Decision tree for the segregation and disposal of (2-(Phenoxycarbonyl)phenyl)boronic acid.
Personal protective equipment for handling (2-(Phenoxycarbonyl)phenyl)boronic acid
Comprehensive Safety and Operational Guide: Handling (2-(Phenoxycarbonyl)phenyl)boronic Acid As a Senior Application Scientist, I frequently consult on the integration of novel organocatalysts into scalable synthetic wor...
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety and Operational Guide: Handling (2-(Phenoxycarbonyl)phenyl)boronic Acid
As a Senior Application Scientist, I frequently consult on the integration of novel organocatalysts into scalable synthetic workflows. (2-(Phenoxycarbonyl)phenyl)boronic acid (CAS 2211934-51-7) is a highly specialized boronic acid catalyst developed by the Hall Group[1]. It is engineered for the chemoselective activation of oxime N−OH bonds, facilitating the preparation of functionalized amides via a true organocatalytic Beckmann Rearrangement[2]. While this catalyst enables remarkable transformations under ambient conditions[3], its physical properties as a combustible crystalline powder with electrophilic characteristics demand rigorous safety and handling protocols. This guide synthesizes chemical causality with operational logistics to ensure self-validating, safe experimental execution.
Hazard Profile & Chemical Properties
Understanding the intrinsic properties of a reagent is the foundation of laboratory safety. Boronic acids, while generally less toxic than transition metal catalysts, possess an electrophilic boron center that readily interacts with biological nucleophiles (such as moisture in mucous membranes), leading to acute irritation.
Table 1: Quantitative Data and Operational Causality
Property
Value
Causality / Operational Impact
CAS Number
2211934-51-7
Unique identifier for SDS retrieval and inventory tracking[4].
Molecular Weight
242.04 g/mol
Required for precise stoichiometric calculations (5 mol% loading)[1].
Physical Form
Powder or crystals
Dictates the need for respiratory protection against particulate inhalation[1].
Storage Temperature
2-8°C
Prevents slow dehydration to boroxines, maintaining the effective molarity of the catalyst[1].
Storage Class
11 (Combustible Solids)
Requires storage away from strong oxidizers and ignition sources.
Hazard Statements
H315, H319, H335
Necessitates strict skin, eye, and respiratory PPE protocols.
Personal Protective Equipment (PPE) Matrix & Causality
The selection of PPE is not arbitrary; it is a direct response to the chemical's hazard profile and the specific operational environment.
Respiratory Protection (N95 or P100 Particulate Respirator):
Causality: As a Class 11 Combustible Solid supplied as a fine powder, aerosolization presents both an inhalation hazard (H335: May cause respiratory irritation) and a localized deflagration risk if exposed to static discharge. Respiratory protection is mandatory when weighing the catalyst outside of a ventilated ductless enclosure.
Hand Protection (Nitrile Gloves, minimum 0.11 mm thickness):
Causality: Nitrile provides an excellent physical barrier against fine crystalline powders and is chemically compatible with the polar solvent mixtures (e.g., nitromethane, acetonitrile) typically employed in this specific Beckmann rearrangement protocol[2]. Gloves must be inspected for micro-tears, as the electrophilic nature of the catalyst can cause contact dermatitis (H315).
Eye Protection (Tight-fitting Safety Goggles):
Causality: Airborne boronic acid dust can cause severe ocular irritation (H319). Standard safety glasses with side shields are insufficient during the transfer of dry powders; tight-fitting goggles prevent particulate ingress.
Body Protection (Flame-Retardant Lab Coat):
Causality: Given its classification as a combustible solid, a flame-retardant lab coat (e.g., Nomex) mitigates risk in the event of an accidental flash fire, particularly when working near other flammable solvents.
Operational Workflow & Experimental Protocol
The following protocol details the optimal use of this catalyst for the Beckmann rearrangement, grounded in the mechanistic findings of[2].
Operational workflow for handling and utilizing (2-(Phenoxycarbonyl)phenyl)boronic acid.
Step-by-Step Methodology:
Preparation & Weighing: Under a static-dissipative environment or within a ductless powder weighing hood, weigh 5 mol% of (2-(Phenoxycarbonyl)phenyl)boronic acid and 5 mol% of perfluoropinacol[2].
Causality: 5 mol% provides the optimal balance between reaction velocity and atom economy. Perfluoropinacol is a critical additive; it forms a transient, highly electrophilic boronic ester that acts as an internal Lewis acid, drastically accelerating the rate-limiting transesterification step[3].
Solvent Addition: Transfer the solids to a reaction vessel and dissolve in a polar solvent mixture (e.g., CH₃NO₂ or CH₃CN) containing trace water[2].
Causality: Polar solvents stabilize the ionic transition states during the unimolecular rearrangement. The tolerance for trace water eliminates the need for exhaustive, time-consuming solvent drying[2].
Substrate Activation: Add the oxime substrate (1.0 equiv) to the stirring solution at ambient temperature (20-25°C)[5].
Causality: The enhanced electrophilicity of the catalyst system allows for N-OH bond activation without the elevated temperatures or strong Brønsted acids traditionally required, thereby preserving sensitive functional groups[2].
Reaction Monitoring & Quenching: Monitor via LC-MS or TLC. Upon completion, quench the reaction by diluting with ethyl acetate and washing with saturated aqueous NaHCO₃.
Causality: The mild basic wash neutralizes any acidic byproducts and facilitates the partitioning of the boronic acid into the aqueous phase (as a boronate complex), simplifying the isolation of the organic amide product.
Mechanistic Insights
To master the application of this catalyst, one must understand its catalytic cycle. The boronyl moiety plays an active, dual role in both the initial transesterification and the subsequent rearrangement[5].
Mechanistic pathway of the organocatalytic Beckmann rearrangement using the boronic acid catalyst.
Spill Management & Disposal Plan
Spill Response: In the event of a powder spill, do not use dry brushing, which can aerosolize the combustible dust. Instead, gently cover the spill with damp absorbent paper to suppress dust formation. Sweep the material using a non-sparking conductive scoop and place it into a chemically compatible, sealable waste container. Wash the affected area thoroughly with soap and water.
Waste Disposal:
Solid Waste: Dispose of unused powder and contaminated packaging as hazardous organic solid waste (combustible).
Liquid Waste: Reaction mixtures containing the perfluoropinacol additive must be segregated into Halogenated Organic Waste streams due to the high fluorine content[2]. Do not mix with standard non-halogenated waste, as this disrupts standard incineration protocols.
References
Mo, X., Morgan, T. D. R., Ang, H. T., & Hall, D. G. (2018). Scope and Mechanism of a True Organocatalytic Beckmann Rearrangement with a Boronic Acid/Perfluoropinacol System under Ambient Conditions. Journal of the American Chemical Society, 140(15), 5264-5271.[Link]